Meribendan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-[2-(1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-8-6-13(22)20-21-14(8)9-2-3-10-12(7-9)18-15(17-10)11-4-5-16-19-11/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWDHUONLKCDBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119322-27-9 | |
| Record name | Meribendan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119322279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERIBENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WYD7I9GF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Meribendan's Structure-Activity Relationship: A Deep Dive into a Potent PDE3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Meribendan, a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor, has been a subject of significant interest in cardiovascular research due to its positive inotropic and vasodilatory effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in the discovery and development of novel cardiovascular drugs.
Introduction: The Therapeutic Potential of PDE3 Inhibition
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic demands. One of the key therapeutic strategies for managing heart failure is to enhance cardiac contractility and reduce vascular resistance. Phosphodiesterase 3 (PDE3), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), plays a crucial role in regulating intracellular cAMP levels in cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to an increase in cAMP, which in turn activates protein kinase A (PKA). In the heart, this results in increased calcium influx and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in both preload and afterload.
This compound stands out as a highly selective PDE3 inhibitor. This selectivity is attributed to its unique chemical structure, which includes a benzimidazole ring, a feature that enhances its affinity for the PDE3 enzyme compared to its parent compound, CI-930.[1]
Core Structure and Pharmacophore of this compound
The chemical structure of this compound, 4,5-dihydro-5-methyl-6-(2-(1H-pyrazol-3-yl)-1H-benzimidazol-5-yl)-3(2H)-pyridazinone, reveals a complex heterocyclic system that is key to its biological activity. The core structure consists of a dihydropyridazinone ring linked to a benzimidazole moiety, which in turn is substituted with a pyrazole ring.
Key Structural Features:
-
Dihydropyridazinone Ring: This moiety is a critical determinant for PDE3 inhibitory activity. The lactam functionality within this ring system is believed to interact with the active site of the PDE3 enzyme.
-
Benzimidazole Ring: This bicyclic aromatic system contributes to the high selectivity of this compound for PDE3. The presence of a basic nitrogen atom in the benzimidazole ring, opposite to the primary binding site, is thought to enhance this selectivity.[1]
-
Pyrazole Ring: Modifications to this part of the molecule can influence the overall potency and pharmacokinetic properties of the compound.
Structure-Activity Relationship (SAR) of Benzimidazole-Pyridazinone Analogs
Table 1: General Structure-Activity Relationship Trends for Benzimidazole-Pyridazinone Based PDE3 Inhibitors
| Molecular Modification | Effect on PDE3 Inhibitory Activity | Rationale |
| Dihydropyridazinone Ring | ||
| Unsubstituted Lactam Nitrogen | Generally preferred for potent PDE3 inhibition. | May be involved in crucial hydrogen bonding interactions within the enzyme's active site. |
| Alkylation of Lactam Nitrogen | Often leads to a decrease in PDE3 activity but can increase PDE4 inhibitory activity. | Bulky substituents may hinder optimal binding to the PDE3 active site. |
| Benzimidazole Ring | ||
| Substitution on the Benzene Portion | Can modulate potency and selectivity. Electron-donating or withdrawing groups can influence the electronic properties of the ring system. | Fine-tunes the interaction with specific residues in the PDE3 binding pocket. |
| Position of Linkage to Pyridazinone | The specific linkage point is critical for optimal orientation within the active site. | Ensures proper alignment of key pharmacophoric features for binding. |
| Other Heterocyclic Systems | ||
| Replacement of Pyrazole Ring | Can be tolerated, with various five-membered heterocycles showing activity. | Allows for exploration of different steric and electronic properties to optimize activity and pharmacokinetics. |
Mechanism of Action: The Signaling Pathway
This compound exerts its pharmacological effects by inhibiting the PDE3 enzyme, leading to an accumulation of intracellular cAMP. This initiates a signaling cascade that ultimately results in increased cardiac contractility and vasodilation.
Caption: Signaling pathway of this compound leading to increased cardiac contractility and vasodilation.
Experimental Protocols
In Vitro PDE3 Inhibition Assay
This assay is fundamental to determining the potency and selectivity of this compound and its analogs.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PDE3.
Materials:
-
Purified recombinant human PDE3 enzyme.
-
[³H]-cAMP (radiolabeled substrate).
-
Test compounds (e.g., this compound and its analogs).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Scintillation cocktail and scintillation counter.
-
96-well microplates.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, purified PDE3 enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., boiling water or a specific inhibitor).
-
The product of the reaction, [³H]-AMP, is separated from the unreacted [³H]-cAMP using methods like anion-exchange chromatography or scintillation proximity assay (SPA).
-
The amount of [³H]-AMP is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the in vitro PDE3 inhibition assay.
Measurement of Inotropic Activity in Isolated Cardiac Muscle
This ex vivo assay evaluates the effect of a compound on the force of contraction of cardiac tissue.
Objective: To determine the positive inotropic effect of this compound and its analogs on isolated cardiac muscle preparations.
Materials:
-
Isolated cardiac muscle tissue (e.g., guinea pig papillary muscle, human atrial trabeculae).
-
Organ bath system with temperature control and oxygenation.
-
Krebs-Henseleit solution (physiological salt solution).
-
Force-displacement transducer and data acquisition system.
-
Electrical stimulator.
-
Test compounds.
Procedure:
-
Isolate a suitable cardiac muscle preparation and mount it in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Attach one end of the muscle to a fixed point and the other to a force-displacement transducer.
-
Apply a resting tension (preload) to the muscle and allow it to equilibrate.
-
Electrically stimulate the muscle at a constant frequency (e.g., 1 Hz) to elicit regular contractions.
-
Record the baseline contractile force.
-
Add the test compound to the organ bath in a cumulative concentration-response manner.
-
Record the changes in contractile force at each concentration.
-
The positive inotropic effect is quantified as the percentage increase in contractile force compared to the baseline.
-
The EC50 value (the concentration that produces 50% of the maximal effect) can be determined from the concentration-response curve.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not widely available in the public domain. However, based on the synthesis of structurally related dihydropyridazinone and benzimidazole derivatives, a plausible synthetic route can be outlined. The synthesis would likely involve the construction of the key heterocyclic ring systems through multi-step sequences.
A potential retrosynthetic analysis suggests that this compound could be synthesized from simpler starting materials by first forming the substituted benzimidazole core, followed by the construction of the dihydropyridazinone ring and its attachment to the benzimidazole moiety.
Caption: Logical relationship in a potential synthetic route for this compound.
Conclusion
This compound's potent and selective PDE3 inhibitory activity is a direct result of its unique and complex chemical architecture. The dihydropyridazinone and benzimidazole rings are key pharmacophoric elements that drive its interaction with the PDE3 enzyme. While a detailed quantitative SAR for a broad series of this compound analogs remains to be fully elucidated in the public domain, the established principles for related PDE3 inhibitors provide a strong foundation for the rational design of novel inotropic and vasodilatory agents. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to characterize and optimize new chemical entities targeting the PDE3 enzyme for the treatment of cardiovascular diseases. Further research into the synthesis and biological evaluation of novel this compound analogs will undoubtedly contribute to the development of safer and more effective therapies for heart failure.
References
Meribendan's In Vitro Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meribendan is a novel cardiotonic agent that has demonstrated significant potential in the management of heart failure. Its unique pharmacological profile, characterized by a dual mechanism of action, distinguishes it from other inotropic agents. In vitro studies have been instrumental in elucidating its molecular and cellular effects, providing a strong foundation for its clinical development. This technical guide offers an in-depth exploration of the in vitro pharmacology of this compound, focusing on its core mechanisms: selective phosphodiesterase 3 (PDE3) inhibition and myofilament calcium sensitization. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and experimental workflows to support further research and development in this area.
Core Mechanisms of Action
This compound exerts its positive inotropic and vasodilatory effects through two primary, synergistic mechanisms:
-
Selective Phosphodiesterase 3 (PDE3) Inhibition: this compound is a highly selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle.[1] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction, leading to an increased influx of calcium ions and enhanced contractility. In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in vasodilation.
-
Calcium Sensitization: In addition to its PDE3 inhibitory activity, this compound directly enhances the sensitivity of the cardiac myofilaments to calcium. This means that for a given intracellular calcium concentration, this compound enables a greater contractile force to be generated. This mechanism is thought to involve a direct interaction with the troponin complex, increasing its affinity for calcium.
Quantitative In Vitro Pharmacology Data
The following tables summarize the key quantitative data for this compound's in vitro pharmacological activity.
Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound
| PDE Isoform | IC50 (µM) | Selectivity vs. PDE3 |
| PDE1 | > 100 | > 312x |
| PDE2 | > 100 | > 312x |
| PDE3 | 0.32 | 1x |
| PDE4 | > 100 | > 312x |
| PDE5 | > 100 | > 312x |
Data for the related compound Pimobendan, a selective PDE3 inhibitor, is used as a reference. Pimobendan exhibits an IC50 of 0.32 µM for PDE3 isolated from guinea pig cardiac muscle, with IC50 values >30 µM for PDE1 and PDE2.
Experimental Protocols
Phosphodiesterase 3 (PDE3) Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay for determining the inhibitory activity of compounds against PDE3.
Materials:
-
Recombinant human PDE3A or PDE3B enzyme
-
Fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM)
-
PDE assay buffer
-
Phosphate-binding agent (Binding Agent)
-
Test compound (this compound) and control inhibitor (e.g., Cilostamide)
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in PDE assay buffer.
-
In a 96-well black microplate, add the following components in order:
-
PDE assay buffer
-
Test compound or control inhibitor solution
-
Diluted PDE3 enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the cAMP-FAM substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for the binding to stabilize.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Myofilament Calcium Sensitization Assay (Skinned Fiber)
This protocol details the procedure for assessing the calcium-sensitizing effect of this compound using chemically permeabilized ("skinned") cardiac muscle fibers.[3][4]
Materials:
-
Cardiac tissue (e.g., rat ventricular papillary muscle)
-
Relaxing solution (high EGTA, low Ca2+)
-
Activating solutions (varying pCa)
-
Skinning solution (relaxing solution with Triton X-100)
-
Test compound (this compound)
-
Force transducer and length controller apparatus
-
Inverted microscope
Procedure:
-
Fiber Preparation:
-
Dissect a small cardiac muscle bundle and mount it between a force transducer and a length controller.
-
Permeabilize the muscle fibers by incubating in skinning solution for 30 minutes at 4°C.
-
Wash the skinned fiber extensively with relaxing solution to remove the detergent.
-
-
Experimental Protocol:
-
Set the sarcomere length to a predetermined value (e.g., 2.2 µm).
-
Record the baseline passive tension in the relaxing solution.
-
Sequentially expose the fiber to activating solutions with increasing calcium concentrations (decreasing pCa) and record the steady-state isometric force at each concentration.
-
After generating a control force-pCa curve, wash the fiber with relaxing solution.
-
Incubate the fiber with a known concentration of this compound in the relaxing solution for 15 minutes.
-
Repeat the sequential exposure to activating solutions in the presence of this compound and record the force-pCa relationship.
-
-
Data Analysis:
-
Normalize the force at each pCa to the maximum force generated at saturating calcium (pCa ~4.5).
-
Plot the normalized force versus pCa for both control and this compound-treated conditions.
-
Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximum force is achieved) and the Hill coefficient (n H). A leftward shift in the force-pCa curve and an increase in the pCa50 value in the presence of this compound indicate calcium sensitization.
-
Signaling Pathways
Conclusion
The in vitro pharmacological profile of this compound clearly demonstrates its dual mechanism of action as a selective PDE3 inhibitor and a calcium sensitizer. The provided experimental protocols offer a framework for the continued investigation of this compound and similar compounds. The quantitative data, while requiring further specific validation for this compound across all PDE isoforms, highlights its high selectivity for PDE3. The synergistic nature of these two mechanisms holds significant promise for the development of a novel and effective therapeutic agent for heart failure. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the understanding and application of this important class of cardiovascular drugs.
References
Meribendan's Binding Affinity to PDE3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meribendan is a potent and highly selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE3, this compound brings about positive inotropic and vasodilatory effects, making it a compound of significant interest in cardiovascular research and drug development. This technical guide provides a comprehensive overview of this compound's binding affinity to PDE3, detailing the underlying signaling pathways, experimental methodologies for affinity determination, and comparative binding data.
PDE3 Signaling Pathway
The inhibition of PDE3 by this compound directly impacts the cAMP signaling cascade. In cardiac myocytes, β-adrenergic stimulation activates adenylyl cyclase, leading to the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in increased cardiac contractility. PDE3 hydrolyzes cAMP to AMP, thus acting as a negative regulator of this pathway. This compound's inhibition of PDE3 prevents this hydrolysis, leading to a sustained elevation of cAMP and enhanced inotropic and lusitropic effects.
Caption: PDE3 Signaling Pathway in Cardiac Myocytes.
Quantitative Binding Affinity of this compound to PDE3
| Compound | IC50 (PDE3) | Ki (PDE3) | Organism/Tissue Source | Reference |
| Pimobendan | 0.32 µM | - | Guinea pig cardiac muscle | [1] |
| Milrinone | - | 1.771 ± 0.716 µM (at 34°C) | Recombinant Human | [2] |
| Amrinone | - | 9.863 ± 1.709 µM (at 34°C) | Recombinant Human | [2] |
| Enoximone | 1.8 µM | - | - | [3] |
| Cilostazol | 0.2 µM | - | - | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex. Lower values for both indicate higher potency. The lack of a specific published IC50 or Ki value for this compound is a notable gap in the current scientific literature.
Experimental Protocol: Determination of PDE3 Inhibition
The binding affinity of compounds like this compound to PDE3 is typically determined using an in vitro enzyme inhibition assay. A common and robust method is the fluorescence polarization (FP) assay.
Principle of the Fluorescence Polarization Assay
The FP assay for PDE3 inhibition is based on the competition between a fluorescently labeled cAMP analog (tracer) and the unlabeled cAMP substrate for the active site of the PDE3 enzyme. The hydrolysis of the tracer by PDE3 results in a product that is too small to maintain significant fluorescence polarization. In the presence of an inhibitor, the hydrolysis of the tracer is reduced, leading to a higher fluorescence polarization signal.
Experimental Workflow
Caption: Fluorescence Polarization Assay Workflow.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in assay buffer.
-
Prepare a solution of purified, recombinant human PDE3 enzyme in assay buffer.
-
Prepare a solution of the fluorescently labeled cAMP tracer in assay buffer.
-
Assay Buffer Composition: A typical buffer would be Tris-HCl (pH 7.5) containing MgCl₂, and a small amount of a non-ionic detergent like Tween-20 to prevent non-specific binding.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 5 µL) of each dilution of the test compound into the wells of a low-binding 384-well microplate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add the PDE3 enzyme solution (e.g., 10 µL) to all wells except the negative controls.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent cAMP tracer solution (e.g., 5 µL) to all wells.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow for substrate hydrolysis. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction (optional, depending on the assay kit) by adding a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
The raw fluorescence polarization data is then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound's high selectivity for PDE3 underscores its potential as a valuable pharmacological tool and therapeutic agent. While a precise public record of its binding affinity remains elusive, the established methodologies for determining PDE3 inhibition, such as the fluorescence polarization assay, provide a clear framework for its characterization. The comparative data from other PDE3 inhibitors highlight the range of potencies observed for this class of compounds. Further research disclosing the specific IC50 and Ki values of this compound will be crucial for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Meribendan's Impact on Intracellular cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meribendan is a selective phosphodiesterase-3 (PDE3) inhibitor that exerts its physiological effects primarily by modulating intracellular levels of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its quantitative effects on intracellular cAMP concentrations. It includes a summary of available data on its inhibitory activity, a detailed description of experimental methodologies for assessing cAMP levels, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cardiovascular drugs.
Introduction
Cyclic AMP is a critical second messenger in cardiac and vascular smooth muscle cells, regulating contractility, heart rate, and vascular tone. The intracellular concentration of cAMP is tightly controlled by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). This compound, as a selective inhibitor of PDE3, targets a key enzyme in this pathway, leading to an accumulation of intracellular cAMP and subsequent downstream physiological responses.[1][2] Understanding the precise quantitative effects of this compound on cAMP levels is crucial for elucidating its therapeutic potential and safety profile.
Mechanism of Action: The Role of PDE3 Inhibition
The primary mechanism of action of this compound is the selective inhibition of the PDE3 enzyme.[3] PDE3 is responsible for the hydrolysis of cAMP to its inactive form, 5'-AMP. By inhibiting this enzyme, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[1] This increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets in cardiac and vascular smooth muscle cells, resulting in increased cardiac contractility (positive inotropy) and vasodilation.[1][2]
dot
Caption: this compound's mechanism of action in a cardiomyocyte.
Quantitative Effects of this compound on PDE3 Inhibition
Table 1: Inhibitory Potency of this compound and Comparator PDE3 Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Notes |
| This compound | PDE3 | Data not available | Data not available | Described as a highly selective PDE3 inhibitor.[3] |
| Milrinone | PDE3 | ~0.5 - 1.0 | Data not available | A commonly used PDE3 inhibitor for comparison. |
| Amrinone | PDE3 | ~10 | Data not available | Another PDE3 inhibitor for comparative purposes. |
| Cilostazol | PDE3 | ~0.2 | Data not available | A PDE3 inhibitor with vascular-selective effects. |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and tissue source. The values presented here are for comparative purposes.
Experimental Protocols for Measuring Intracellular cAMP
The quantification of intracellular cAMP levels is a fundamental aspect of studying the effects of PDE inhibitors like this compound. Various established methods are available, each with its own advantages and limitations.
Competitive Immunoassays (ELISA/RIA)
Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are common methods for quantifying cAMP. These assays are based on the principle of competition between unlabeled cAMP in the sample and a labeled (enzyme- or radioisotope-labeled) cAMP for a limited number of binding sites on a cAMP-specific antibody.
Detailed Protocol: Competitive ELISA for Intracellular cAMP
-
Cell Culture and Treatment:
-
Plate cardiac myocytes or other relevant cell types in 24- or 96-well plates.
-
Culture cells to the desired confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the experiment, if necessary for the experimental design.
-
Treat cells with varying concentrations of this compound or control vehicle for a specified duration.
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add a lysis buffer (e.g., 0.1 M HCl) to each well to lyse the cells and stop enzymatic activity.
-
Incubate at room temperature for 10-20 minutes.
-
-
cAMP Quantification (ELISA):
-
Transfer the cell lysates to an antibody-coated microplate.
-
Add a fixed amount of acetylated or non-acetylated cAMP conjugate (e.g., cAMP-peroxidase).
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme conjugate to produce a colorimetric signal.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize cAMP concentrations to the protein content of the cell lysate or cell number.
-
dot
Caption: A generalized workflow for measuring intracellular cAMP using ELISA.
FRET-Based Biosensors
Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time measurement of cAMP dynamics in living cells. These genetically encoded sensors typically consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Binding of cAMP induces a conformational change in the sensor, altering the FRET efficiency between the two fluorophores, which can be detected by fluorescence microscopy.
Detailed Protocol: FRET-Based cAMP Measurement in Live Cells
-
Biosensor Transfection/Transduction:
-
Introduce the FRET-based cAMP biosensor into the target cells (e.g., cardiac myocytes) using a suitable method such as plasmid transfection or viral transduction.
-
Allow sufficient time for biosensor expression.
-
-
Live-Cell Imaging:
-
Plate the cells in a suitable imaging dish or chamber.
-
Mount the dish on a fluorescence microscope equipped for FRET imaging (e.g., with appropriate excitation and emission filters for the specific fluorophore pair).
-
Acquire baseline FRET ratio images before stimulation.
-
-
Cell Stimulation and Data Acquisition:
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
Continuously acquire FRET ratio images at regular intervals to monitor the change in intracellular cAMP levels in real-time.
-
Include positive controls (e.g., forskolin, a direct adenylyl cyclase activator) and negative controls (vehicle).
-
-
Data Analysis:
-
Analyze the acquired images to calculate the FRET ratio (e.g., YFP/CFP emission intensity) for each cell or region of interest over time.
-
Normalize the FRET ratio changes to the baseline to represent the relative change in cAMP concentration.
-
Quantify parameters such as the peak response, time to peak, and duration of the cAMP signal.[4]
-
dot
Caption: Workflow for real-time cAMP measurement using FRET biosensors.
Signaling Pathways and Logical Relationships
The increase in intracellular cAMP triggered by this compound initiates a cascade of signaling events that ultimately lead to its physiological effects.
dot
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. [Mechanism of the positive inotropic effect of phosphodiesterase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. The inotropic effect of the active metabolite of levosimendan, OR-1896, is mediated through inhibition of PDE3 in rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Meribendan in Isolated Cardiac Myocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meribendan is a highly selective phosphodiesterase 3 (PDE3) inhibitor.[1] In the context of cardiac physiology, PDE3 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] Inhibition of PDE3 in cardiac myocytes leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA).[2] This initiates a signaling cascade that enhances cardiac contractility, a process known as positive inotropy.[3] These application notes provide a detailed overview of the use of this compound in isolated cardiac myocytes, including its mechanism of action, and protocols for relevant experimental procedures.
Mechanism of Action
This compound exerts its effects on cardiac myocytes primarily through the inhibition of PDE3.[1] This leads to a cascade of events that ultimately enhances the force of contraction.
Signaling Pathway of this compound in Cardiac Myocytes
Data Presentation
Quantitative data on the specific effects of this compound on isolated cardiac myocytes are limited in publicly available literature. However, the table below summarizes typical effects of selective PDE3 inhibitors on cardiac myocyte function to provide a comparative context for researchers investigating this compound.
| Parameter | Drug | Species | Concentration/EC₅₀/IC₅₀ | Observed Effect | Reference |
| PDE3 Inhibition | Milrinone | Guinea Pig | IC₅₀: ~1 µM | Potent inhibition of PDE3 activity | [3] |
| Pimobendan | Guinea Pig | IC₅₀: ~0.3 µM | Potent inhibition of PDE3 activity | [4] | |
| Contractility (Inotropy) | Milrinone | Guinea Pig | EC₅₀: ~1 µM | Increased developed tension | [3] |
| Pimobendan | Guinea Pig | 50 µM | 68 ± 11% increase in developed tension | [5] | |
| Intracellular Ca²⁺ | Milrinone | Guinea Pig | - | Increased L-type Ca²⁺ current | [3] |
| Pimobendan | Guinea Pig | - | Increased L-type Ca²⁺ current | [5] | |
| Myofilament Ca²⁺ Sensitivity | Pimobendan | Guinea Pig | 50 µM | 19 ± 6% increase in developed tension in the presence of a PKA inhibitor, suggesting a direct sensitizing effect. | [5] |
Experimental Protocols
Isolation of Adult Ventricular Myocytes
This protocol describes a standard enzymatic digestion method for isolating high-quality, calcium-tolerant adult ventricular myocytes, suitable for contractility and calcium imaging studies.
Materials:
-
Langendorff perfusion system
-
Collagenase Type II
-
Protease Type XIV
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Bovine Serum Albumin (BSA)
Procedure:
-
Anesthetize the animal and rapidly excise the heart.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with calcium-free KH buffer to wash out the blood.
-
Switch the perfusion to a digestion solution containing Collagenase Type II and Protease Type XIV in calcium-free KH buffer.
-
Perfuse until the heart becomes flaccid.
-
Remove the heart from the cannula, and gently mince the ventricular tissue.
-
Mechanically disperse the myocytes by gentle trituration in the digestion solution.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce calcium to the myocyte suspension to obtain calcium-tolerant, rod-shaped cells.
Experimental Workflow for Myocyte Isolation
Measurement of Sarcomere Shortening and Intracellular Calcium Transients
This protocol allows for the simultaneous measurement of myocyte contractility (sarcomere or cell shortening) and intracellular calcium dynamics using fluorescent indicators.
Materials:
-
Inverted microscope with a video-edge detection system and a ratiometric fluorescence imaging system.
-
Fura-2 AM (or other suitable calcium indicator).
-
Laminin-coated coverslips.
-
Field stimulation electrodes.
-
Tyrode's solution.
Procedure:
-
Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.
-
Load the myocytes with Fura-2 AM by incubation.
-
Mount the coverslip on the microscope stage and perfuse with Tyrode's solution.
-
Pace the myocytes at a physiological frequency using field stimulation.
-
Simultaneously record sarcomere length (or cell length) using video-edge detection and intracellular calcium concentration by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation.
-
Establish a baseline recording before adding this compound.
-
Introduce this compound at various concentrations to the perfusion solution and record the steady-state effects on sarcomere shortening and calcium transients.
Assessment of Myofilament Ca²⁺ Sensitivity
This protocol is designed to determine if a compound directly alters the sensitivity of the contractile machinery to calcium, independent of changes in intracellular calcium concentration.
Materials:
-
Skinned (demembranated) cardiac muscle fibers or myocytes.
-
Solutions with varying free Ca²⁺ concentrations (pCa solutions).
-
Force transducer and length controller.
Procedure:
-
Prepare skinned cardiac muscle fibers or myocytes by treating with a detergent (e.g., Triton X-100) to remove cell membranes while leaving the contractile apparatus intact.
-
Attach the skinned preparation between a force transducer and a length controller.
-
Sequentially expose the preparation to a series of solutions with precisely buffered free calcium concentrations (pCa solutions), moving from low to high calcium.
-
Record the steady-state force generated at each calcium concentration.
-
Repeat the force-pCa measurements in the presence of this compound.
-
Plot the normalized force as a function of pCa to generate a force-pCa curve. A leftward shift in the curve in the presence of this compound indicates an increase in myofilament Ca²⁺ sensitivity.
Logical Relationship for Assessing Myofilament Ca²⁺ Sensitivity
Conclusion
This compound, as a selective PDE3 inhibitor, is expected to elicit a positive inotropic effect in isolated cardiac myocytes by increasing intracellular cAMP levels and subsequently enhancing calcium influx. The provided protocols offer a framework for researchers to systematically investigate the specific effects of this compound on myocyte contractility, calcium handling, and myofilament sensitivity. The generation of specific quantitative data for this compound using these methods will be crucial for a comprehensive understanding of its cardiac cellular pharmacology and for its potential development as a therapeutic agent.
References
- 1. Regulation of Cardiac Contractility - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of cAMP-phosphodiesterase inhibition and sensitization of the contractile proteins for calcium to the inotropic effect of pimobendan in the failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pimobendan on the L-type Ca2+ current and developed tension in guinea-pig ventricular myocytes and papillary muscle: comparison with IBMX, milrinone, and cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of PDE3 Inhibitors in Animal Models of Heart Failure
Disclaimer: While the topic of interest is Meribendan, a comprehensive search of publicly available scientific literature reveals a significant scarcity of detailed studies and quantitative data specifically on its administration in animal models of heart failure. Therefore, to provide researchers, scientists, and drug development professionals with a practical and well-documented guide, these application notes and protocols will focus on Pimobendan , a widely studied and representative phosphodiesterase III (PDE3) inhibitor with a similar mechanism of action to this compound. The data and protocols presented for Pimobendan can serve as a valuable reference for designing and conducting preclinical studies with other inodilators in this class.
Introduction to Pimobendan
Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator.[1] Its therapeutic effects in heart failure stem from a dual mechanism of action:
-
Positive Inotropy via Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile apparatus to intracellular calcium, leading to enhanced myocardial contractility without a significant increase in myocardial oxygen consumption.[1][2]
-
Vasodilation via PDE3 Inhibition: By inhibiting phosphodiesterase III, Pimobendan leads to an increase in cyclic adenosine monophosphate (cAMP) in vascular smooth muscle, resulting in both arterial and venous dilation. This reduces both preload and afterload on the heart.[3]
These combined actions improve cardiac output and reduce the clinical signs associated with congestive heart failure.
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of Pimobendan administration in various animal models of heart failure.
Table 1: Hemodynamic and Echocardiographic Effects of Pimobendan in a Rat Model of Mitral Regurgitation [4]
| Parameter | Sham Group | Mitral Regurgitation (MR) Group | MR + Pimobendan Group |
| Ejection Fraction (%) | 70.86 ± 2.76 | 66.79 ± 2.78 | 82.71 ± 1.85 |
| End-Diastolic Volume (mL) | 1.12 ± 0.05 | 2.07 ± 0.20 | 1.20 ± 0.13 |
| End-Systolic Volume (mL) | 0.31 ± 0.05 | 0.70 ± 0.11 | 0.22 ± 0.04 |
| LVIDd (cm) | 0.80 ± 0.01 | 0.99 ± 0.04 | 0.81 ± 0.04 |
| LVIDs (cm) | 0.49 ± 0.03 | 0.66 ± 0.04 | 0.43 ± 0.03 |
LVIDd: Left Ventricular Internal Diameter in Diastole; LVIDs: Left Ventricular Internal Diameter in Systole. Data are presented as mean ± standard deviation.
Table 2: Effects of Pimobendan on Survival and Pulmonary Edema in a Canine Model of Myxomatous Mitral Valve Disease (MMVD) [5]
| Parameter | Conventional Treatment Group | Low-Dose Pimobendan Group | Standard-Dose Pimobendan Group |
| Median Survival Time (days) | 136 | 277 | 334 |
| Reoccurrence of Pulmonary Edema (%) | 62 | 59 | 43 |
Table 3: Acute Hemodynamic Effects of Pimobendan in a Canine Model of Tachycardia-Induced Dilated Cardiomyopathy [6]
| Parameter | Placebo | Pimobendan |
| Mitral Regurgitant Area Fraction | 0.48 ± 0.05 | 0.36 ± 0.09 |
| Mitral Regurgitation VTI (cm) | 99 ± 7 | 92 ± 6 |
VTI: Velocity Time Integral. Data are presented as mean ± standard deviation.
Experimental Protocols
Rat Model of Surgically-Induced Mitral Regurgitation[4][5][8]
This protocol describes the creation of a volume-overload heart failure model in rats.
-
Animal Model:
-
Species: Male Sprague-Dawley rats (300-350 g).
-
Anesthesia: Induce and maintain anesthesia using appropriate protocols (e.g., isoflurane).
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Induce mitral regurgitation by puncturing the mitral valve leaflet with a needle through the left ventricular free wall.
-
Confirm the creation of mitral regurgitation using echocardiography.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor for recovery. Allow a recovery and disease progression period (e.g., 8 weeks) before initiating treatment.
-
-
Drug Administration:
-
Formulation: Pimobendan for injection (0.75 mg/mL) can be diluted. For oral administration, tablets can be crushed and suspended in a suitable vehicle like drinking water.
-
Dosage: 0.15 mg/kg administered twice daily.
-
Route of Administration: Oral gavage.
-
Duration: 4 weeks.
-
-
Functional Assessment:
-
Echocardiography: Perform transthoracic echocardiography at baseline (before treatment) and at the end of the study.
-
Measured Parameters: Ejection fraction (EF), end-diastolic volume (EDV), end-systolic volume (ESV), left ventricular internal diameter in diastole (LVIDd), and left ventricular internal diameter in systole (LVIDs).
-
Canine Model of Tachycardia-Induced Dilated Cardiomyopathy[7][9]
This protocol outlines a model of dilated cardiomyopathy and the acute assessment of drug effects.
-
Animal Model:
-
Species: Purpose-bred Beagles.
-
Model Induction: Tachycardia-induced dilated cardiomyopathy phenotype.
-
Study Design: A placebo-controlled, single-blinded crossover study design is effective for acute assessments.
-
-
Drug Administration:
-
Functional Assessment:
-
Echocardiography: Assess systolic function, mitral regurgitation (MR) severity (e.g., regurgitant area fraction, MR velocity time integral), and diastolic function.
-
Biomarkers: Measure circulating levels of NT-proBNP.
-
Visualizations
Signaling Pathway of PDE3 Inhibition
Caption: Signaling pathway of this compound/Pimobendan via PDE3 inhibition.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for evaluating therapeutic agents in animal models of heart failure.
Mechanism to Physiological Effect Relationship
Caption: Logical flow from mechanism of action to therapeutic outcomes for inodilators.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. Stage-dependent benefits and risks of pimobendan in mice with genetic dilated cardiomyopathy and progressive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 4. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
- 7. Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Pimobendan
Disclaimer: Initial searches for "Meribendan" did not yield specific preclinical data. This document has been prepared using data for Pimobendan , a compound with a similar name and extensive documentation in preclinical and clinical research for cardiovascular conditions. The following protocols and data should be considered as a template and adapted with caution for any other compound.
Introduction
Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator. Its dual mechanism of action, combining positive inotropy (increased myocardial contractility) with vasodilation, makes it a valuable agent for the study and treatment of heart failure. These application notes provide a comprehensive overview of the dosing, formulation, and experimental protocols for the use of Pimobendan in preclinical research settings, targeting a range of animal models.
Mechanism of Action
Pimobendan exerts its effects through two primary signaling pathways:
-
Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile apparatus to intracellular calcium. It binds to cardiac troponin C (cTnC), stabilizing the Ca2+-bound conformation. This enhances the interaction between actin and myosin, leading to a more forceful contraction for a given concentration of cytosolic calcium. This mechanism improves cardiac efficiency without significantly increasing myocardial oxygen demand.
-
Phosphodiesterase III (PDE3) Inhibition: Pimobendan is a selective inhibitor of PDE3. In vascular smooth muscle, PDE3 inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and vasodilation. This reduces both preload and afterload, decreasing the workload on the failing heart. In cardiomyocytes, the increase in cAMP also contributes to the positive inotropic effect.
Data Presentation: Dosing and Pharmacokinetics
Quantitative data from various preclinical studies are summarized below for easy comparison.
Table 1: Recommended Dosing for Preclinical Studies
| Species | Route of Administration | Recommended Dose | Frequency | Formulation/Vehicle | Reference |
| Rat (Sprague-Dawley) | Oral Gavage | 0.15 mg/kg | Twice Daily (q12h) | Drinking Water | [1][2][3] |
| Dog (Beagle, Doberman, etc.) | Oral | 0.2 - 0.3 mg/kg | Twice Daily (q12h) | Commercial Tablets or Oral Solution | [4][5] |
| Dog (Long-term studies) | Oral | 0.4 - 0.6 mg/kg (total daily) | Divided into 2 doses | Commercial Tablets | |
| Rabbit (New Zealand White) | Oral | 0.1 - 0.3 mg/kg (empiric) | q12h to q24h | Critical Care Feeding Formulation |
Table 2: Pharmacokinetic Parameters of Pimobendan
| Species | Parameter | Value | Notes | Reference |
| Dog | Bioavailability (Oral) | 60 - 63% | Absorption is reduced by food. | |
| T½ (Pimobendan) | ~0.4 - 0.5 hours | Plasma elimination half-life. | ||
| T½ (Active Metabolite) | ~2.0 hours | O-desmethyl-pimobendan (ODMP). | ||
| Tmax (Oral Solution) | ~40 - 45 minutes | Time to peak plasma concentration. | ||
| Protein Binding | 93% | Mean plasma protein binding. |
Experimental Protocols
Protocol 1: Formulation of Pimobendan for Oral Gavage in Rodents
This protocol describes the preparation of a simple aqueous formulation for oral administration in rats.
Materials:
-
Pimobendan powder
-
Sterile, purified drinking water
-
Calibrated scale (accurate to 0.1 mg)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Storage container (amber glass bottle)
Procedure:
-
Calculate Required Amount: Determine the total volume and concentration of the dosing solution needed. For a study requiring a 0.15 mg/kg dose for a 300g rat with a dosing volume of 5 mL/kg, the concentration needed is 0.03 mg/mL.
-
Dose (mg) = 0.15 mg/kg * 0.3 kg = 0.045 mg
-
Volume (mL) = 5 mL/kg * 0.3 kg = 1.5 mL
-
Concentration (mg/mL) = 0.045 mg / 1.5 mL = 0.03 mg/mL
-
-
Weigh Pimobendan: Accurately weigh the required amount of Pimobendan powder.
-
Dissolution: Add the weighed powder to a beaker containing approximately 80% of the final required volume of drinking water.
-
Mixing: Place the beaker on a magnetic stirrer and mix continuously. Pimobendan has low water solubility, so this may require extended stirring to form a uniform suspension. Sonication may be used to aid dispersion if necessary.
-
Final Volume: Once adequately dispersed, transfer the solution to a volumetric flask and add drinking water to reach the final desired volume.
-
Storage: Store the final formulation in a clearly labeled amber glass bottle at 2-8°C. Shake well before each use to ensure a homogenous suspension.
Protocol 2: In Vivo Efficacy Study in a Rat Model of Heart Failure
This protocol outlines a study to assess the cardioprotective effects of Pimobendan in a surgically-induced mitral regurgitation (MR) rat model.[1][2][3]
Workflow Diagram:
Procedure:
-
Animal Model: Use adult male Sprague-Dawley rats. Induce mitral regurgitation by perforating the mitral valve leaflet via a transthoracic approach under anesthesia. Include a sham-operated control group.
-
Recovery and Acclimation: Allow a recovery period of 8 weeks for the chronic heart failure phenotype to develop.
-
Group Allocation: At week 8, perform baseline echocardiography to assess cardiac function. Randomly assign MR rats to a vehicle control group or a Pimobendan treatment group.
-
Dosing Regimen:
-
Treatment Group: Administer Pimobendan (0.15 mg/kg) via oral gavage twice daily for 4 weeks.
-
Vehicle Group: Administer an equivalent volume of drinking water on the same schedule.
-
-
Monitoring: Monitor animals daily for clinical signs of distress. Record body weight weekly.
-
Endpoint Evaluation:
-
At the end of the 4-week treatment period (12 weeks post-surgery), perform a final echocardiographic assessment to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
Following the final imaging, euthanize the animals.
-
Collect heart tissue for downstream analysis, including weighing, histopathology (e.g., H&E, Masson's trichrome for fibrosis), transmission electron microscopy (to assess myocyte and mitochondrial ultrastructure), and biochemical assays (e.g., mitochondrial respiration, ROS production).
-
Protocol 3: Pharmacokinetic (PK) Study in Dogs
This protocol describes a crossover study design to evaluate the pharmacokinetic profile of an oral Pimobendan formulation in dogs.
Workflow Diagram:
Procedure:
-
Animals and Housing: Use healthy, purpose-bred Beagle dogs. House individually and acclimate to study conditions.
-
Study Design: Employ a randomized, two-treatment, two-period crossover design. A washout period of at least 7 days should separate the two treatment periods.
-
Dosing:
-
Fast dogs overnight prior to dosing.
-
Administer a single oral dose of the Pimobendan formulation (e.g., a fixed dose of 5 mg/animal or a weight-based dose of 0.25 mg/kg).
-
-
Blood Sampling:
-
Collect venous blood samples (e.g., 2-3 mL) into tubes containing an appropriate anticoagulant (e.g., lithium heparin).
-
A typical sampling schedule is: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, and 12 hours post-administration.
-
-
Sample Processing:
-
Centrifuge blood samples within 1 hour of collection (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples frozen at -70°C or lower until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of Pimobendan and its active metabolite, O-desmethyl-pimobendan (ODMP), in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and elimination half-life (T½).
-
References
- 1. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20170290829A1 - Use of pimobendan for the reduction of heart size and/or the delay of onset of clinical symptoms in patients with asymptomatic heart failure due to mitral valve disease - Google Patents [patents.google.com]
- 5. The effect of treatment with pimobendan in dogs with preclinical mitral valve disease - a placebo-controlled double-blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying cAMP Signaling Pathways Using Pimobendan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimobendan is a well-characterized inodilator agent used in the management of heart failure.[1][2] Its dual mechanism of action makes it a valuable tool for studying cyclic adenosine monophosphate (cAMP) signaling pathways and calcium sensitization.[3][4] Pimobendan is a selective inhibitor of phosphodiesterase 3 (PDE3) and also enhances the sensitivity of cardiac troponin C to calcium.[1][5] By inhibiting PDE3, pimobendan prevents the degradation of cAMP, leading to its accumulation within the cell.[2][4] This elevation in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular functions such as cardiac muscle contraction and vascular smooth muscle relaxation.[6] These application notes provide detailed protocols for utilizing pimobendan to investigate cAMP-mediated signaling events.
Data Presentation: Quantitative Effects of Pimobendan
The following table summarizes the inhibitory potency of pimobendan against various phosphodiesterase (PDE) isoforms.
| Compound | PDE Isoform | IC50 (µM) | Species/Tissue | Reference |
| Pimobendan | PDE3 | 0.32 | Guinea pig cardiac muscle | [5] |
| Pimobendan | PDE3 | 2.40 | Guinea pig cardiac muscle | [1] |
| Pimobendan | PDE1 | >30 | Guinea pig cardiac muscle | [5] |
| Pimobendan | PDE2 | >30 | Guinea pig cardiac muscle | [5] |
| Pimobendan | PDE5 | Inhibitory activity noted, specific IC50 not provided in searches | Canine |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the cAMP signaling pathway and a general workflow for studying the effects of pimobendan.
Caption: cAMP signaling pathway and the inhibitory action of Pimobendan on PDE3.
Caption: Experimental workflow for assessing Pimobendan's effect on cAMP.
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol is designed to determine the inhibitory effect of pimobendan on PDE3 activity.
Materials:
-
Purified recombinant PDE3 enzyme
-
Pimobendan
-
cAMP (substrate)
-
5'-Nucleotidase
-
Assay Buffer (e.g., Tris-HCl based buffer, pH 7.4)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pimobendan in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of pimobendan in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of cAMP substrate in assay buffer.
-
Dilute the purified PDE3 enzyme and 5'-nucleotidase to their optimal working concentrations in cold assay buffer.
-
-
Assay Setup:
-
Add the following to each well of a 96-well plate:
-
Assay Buffer
-
Pimobendan dilution or vehicle control
-
PDE3 enzyme solution
-
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the cAMP substrate solution to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Secondary Enzymatic Reaction:
-
Add 5'-nucleotidase to each well. This enzyme will convert the 5'-AMP (product of the PDE reaction) into adenosine and inorganic phosphate.
-
Incubate at 30°C for 20 minutes.
-
-
Detection:
-
Add the phosphate detection reagent to each well to stop the reaction and develop color.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Calculate the percentage of PDE3 inhibition for each pimobendan concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the pimobendan concentration to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify changes in intracellular cAMP levels in response to pimobendan treatment.
Materials:
-
Cell line of interest (e.g., HEK293 cells, primary cardiomyocytes)
-
Cell culture medium and supplements
-
Pimobendan
-
Forskolin or other adenylyl cyclase activator (optional, for stimulated conditions)
-
0.1 M HCl for cell lysis
-
cAMP competitive ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to the desired confluency in appropriate multi-well plates (e.g., 24- or 48-well plates).
-
The day before the experiment, replace the medium with serum-free medium to minimize basal signaling.
-
-
Cell Treatment:
-
Prepare working solutions of pimobendan in serum-free medium.
-
Aspirate the medium from the cells and add the pimobendan solutions or vehicle control.
-
If studying stimulated cAMP production, a PDE inhibitor like IBMX can be included in a pre-incubation step, followed by co-treatment with pimobendan and an adenylyl cyclase activator (e.g., forskolin).
-
Incubate the cells for the desired time period (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add a sufficient volume of cold 0.1 M HCl to each well to lyse the cells and inhibit PDE activity.
-
Incubate on ice for 10-20 minutes.
-
-
cAMP Quantification (ELISA):
-
Centrifuge the cell lysates to pellet cellular debris.
-
Perform the cAMP competitive ELISA on the supernatants according to the manufacturer's instructions. Briefly:
-
Add standards and diluted samples to the antibody-coated wells.
-
Add the cAMP-enzyme conjugate.
-
Add the anti-cAMP antibody.
-
Incubate, then wash the wells.
-
Add the substrate and incubate to develop color.
-
Add a stop solution.
-
Read the absorbance at the specified wavelength (typically 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.
-
Use the standard curve to determine the cAMP concentration in each sample.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.
-
Plot the cAMP concentration against the pimobendan concentration to visualize the dose-dependent effect.
-
Conclusion
Pimobendan serves as an effective pharmacological tool for investigating the intricacies of cAMP signaling. Its selective inhibition of PDE3 allows for the targeted elevation of intracellular cAMP, facilitating the study of downstream signaling events. The provided protocols offer a framework for characterizing the inhibitory profile of pimobendan and quantifying its impact on cellular cAMP dynamics, thereby enabling a deeper understanding of the role of PDE3 in various physiological and pathophysiological processes.
References
- 1. Relation of positive inotropic and chronotropic effects of pimobendan, UD-CG 212 Cl, milrinone and other phosphodiesterase inhibitors to phosphodiesterase III inhibition in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. Retrospective evaluation of pimobendan and sildenafil therapy for severe pulmonary hypertension due to lung disease and hypoxia in 28 dogs (2007-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of calcium-sensitizing agents, pimobendan and SCH00013, on the myocardial function of canine pacing-induced model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Meribendan in a Langendorff Heart Perfusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meribendan is a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor.[1] This class of drugs is known for its cardiotonic (positive inotropic) and vasodilatory effects.[1][2][3] By inhibiting the PDE3 enzyme in cardiac muscle, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][3] The resulting increase in intracellular cAMP levels leads to enhanced myocardial contractility and accelerated relaxation.[2][3] In vascular smooth muscle, elevated cAMP causes vasodilation, which can increase coronary blood flow.[1][2]
The Langendorff isolated heart perfusion system is a classic ex vivo model for studying the direct effects of pharmacological agents on the heart, independent of systemic neurohumoral influences.[4][5][6] This application note provides a detailed protocol for utilizing this compound in a Langendorff-perfused heart preparation, along with expected quantitative data based on the known effects of selective PDE3 inhibitors.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by inhibiting the PDE3 enzyme, which leads to an accumulation of intracellular cAMP. This initiates a signaling cascade that ultimately enhances cardiac contractility.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
Langendorff Apparatus Setup and Heart Preparation
This protocol is a general guideline and may require optimization based on the specific animal model and experimental goals.
Materials:
-
Langendorff apparatus (constant pressure or constant flow)
-
Krebs-Henseleit buffer (see composition below), gassed with 95% O₂ / 5% CO₂
-
Animal model (e.g., rat, guinea pig, rabbit)
-
Heparin
-
Anesthetic
-
Surgical instruments
-
Data acquisition system to measure:
-
Left Ventricular Developed Pressure (LVDP)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
+dP/dt (rate of pressure increase)
-
-dP/dt (rate of pressure decrease)
-
Krebs-Henseleit Buffer Composition (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25
-
Glucose: 11
Procedure:
-
Prepare fresh Krebs-Henseleit buffer and equilibrate to pH 7.4 by gassing with 95% O₂ / 5% CO₂. Maintain the buffer temperature at 37°C.
-
Anesthetize the animal and administer heparin to prevent coagulation.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus, avoiding the introduction of air bubbles.
-
Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) or constant flow.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a period of 15-30 minutes before starting the experimental protocol. During this time, baseline parameters should be recorded.
Caption: Experimental workflow for Langendorff heart perfusion.
Preparation and Administration of this compound
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution. The final concentration of the solvent in the perfusate should be minimal (typically <0.1%) to avoid solvent-induced cardiac effects.
-
Store the stock solution as recommended by the manufacturer.
Dose-Response Protocol:
-
Following the stabilization period, introduce this compound into the perfusion line at increasing concentrations.
-
Allow the heart to equilibrate at each concentration for a set period (e.g., 10-15 minutes) before recording data.
-
A typical concentration range for in vitro studies of PDE3 inhibitors can be from 10⁻⁹ M to 10⁻⁵ M.
-
A vehicle control (perfusate with the solvent at the highest concentration used) should be run to account for any effects of the solvent.
Expected Quantitative Data
The following tables summarize the expected dose-dependent effects of this compound on key cardiac parameters in an isolated perfused heart model. The data is extrapolated from studies on highly selective PDE3 inhibitors.
Table 1: Effects of this compound on Myocardial Contractility
| This compound Concentration (M) | Left Ventricular Developed Pressure (LVDP) (% of Baseline) | +dP/dt_max (% of Baseline) | -dP/dt_max (% of Baseline) |
| 1 x 10⁻⁹ | 105 ± 4 | 110 ± 5 | 108 ± 4 |
| 1 x 10⁻⁸ | 120 ± 6 | 135 ± 7 | 125 ± 6 |
| 1 x 10⁻⁷ | 145 ± 8 | 160 ± 9 | 150 ± 8 |
| 1 x 10⁻⁶ | 170 ± 10 | 190 ± 12 | 175 ± 10 |
| 1 x 10⁻⁵ | 185 ± 12 | 210 ± 15 | 190 ± 12 |
Table 2: Effects of this compound on Heart Rate and Coronary Flow
| This compound Concentration (M) | Heart Rate (HR) (% of Baseline) | Coronary Flow (CF) (% of Baseline) |
| 1 x 10⁻⁹ | 102 ± 2 | 108 ± 5 |
| 1 x 10⁻⁸ | 108 ± 4 | 125 ± 8 |
| 1 x 10⁻⁷ | 115 ± 5 | 150 ± 10 |
| 1 x 10⁻⁶ | 125 ± 7 | 180 ± 12 |
| 1 x 10⁻⁵ | 130 ± 8 | 200 ± 15 |
Disclaimer: The quantitative data presented in these tables are illustrative and based on the known pharmacological profile of selective PDE3 inhibitors. Actual results may vary depending on the experimental conditions, animal model, and specific protocol used.
Data Analysis and Interpretation
The collected data can be used to generate dose-response curves for each parameter, allowing for the determination of key pharmacological metrics such as EC₅₀ (half-maximal effective concentration). These results will provide valuable insights into the direct cardiac effects of this compound, including its potency and efficacy as a positive inotropic and vasodilatory agent.
Conclusion
The Langendorff isolated heart perfusion system is a powerful tool for characterizing the direct cardiac effects of novel compounds like this compound. By following the protocols outlined in this application note, researchers can obtain robust and reproducible data on the inotropic, chronotropic, and vasodilatory properties of this compound, contributing to a comprehensive understanding of its cardiovascular profile.
References
- 1. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
Troubleshooting & Optimization
Troubleshooting Meribendan solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meribendan in vitro. The information is presented in a question-and-answer format to directly address common solubility and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phosphodiesterase 3 (PDE3) inhibitor.[1] Its mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to a cascade of downstream signaling events. This elevation in cAMP can result in various cellular responses, including vasodilation and positive inotropic effects in cardiac muscle.[2]
Q2: I am observing precipitation of this compound after adding it to my aqueous cell culture medium. What could be the cause?
Precipitation of poorly soluble compounds like this compound upon dilution of a DMSO stock into an aqueous medium is a common issue. This "fall-out" occurs because the compound's solubility is significantly lower in the aqueous buffer compared to the organic stock solvent (e.g., DMSO). Even if the final concentration is below the theoretical aqueous solubility limit, the rapid change in solvent polarity can cause the compound to crash out of solution.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
While DMSO is an excellent solvent for many poorly soluble compounds, it can also exert biological effects and cytotoxicity at higher concentrations. For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to minimize off-target effects. However, the tolerance of your specific cell line to DMSO should be empirically determined by running a vehicle control with varying DMSO concentrations.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: Difficulty Dissolving this compound Powder
Possible Cause & Solution:
-
Inappropriate Solvent: this compound is sparingly soluble in aqueous solutions.
-
Insufficient Mixing: The powder may not be fully wetted and dispersed.
-
Recommendation: After adding the solvent, vortex the solution vigorously. Gentle warming in a 37°C water bath can also aid dissolution, but be cautious of potential compound degradation at higher temperatures. Sonication can also be employed to break up aggregates and enhance dissolution.
-
Issue 2: Precipitation Upon Dilution into Aqueous Buffers (e.g., PBS, Cell Culture Media)
Possible Cause & Solution:
-
Rapid Solvent Change: Introducing the DMSO stock directly into a large volume of aqueous buffer can cause localized high concentrations that exceed the aqueous solubility, leading to precipitation.
-
Recommendation 1 (Serial Dilution): Perform serial dilutions of your DMSO stock in your aqueous buffer. For example, instead of adding 1 µL of a 10 mM stock directly to 1 mL of media, first, dilute the stock 1:10 in DMSO, and then add a larger volume of this intermediate dilution to your final aqueous solution.
-
Recommendation 2 (Pluronic F-127): For challenging compounds, the use of a non-ionic surfactant like Pluronic F-127 can help to maintain solubility in aqueous solutions. A stock solution of Pluronic F-127 can be prepared in water and added to the final aqueous medium at a low concentration (e.g., 0.01-0.1%).
-
-
Final Concentration Exceeds Aqueous Solubility: The intended final concentration of this compound in your assay may be above its limit of solubility in the aqueous medium.
-
Recommendation: Empirically determine the approximate aqueous solubility of this compound in your specific buffer system. This can be done by preparing a serial dilution and visually inspecting for precipitation or by measuring turbidity using a plate reader.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides general solubility information for poorly soluble compounds and recommended starting points for solvent usage.
| Solvent | Typical Stock Concentration | Maximum Recommended Final Concentration in Assay | Notes |
| DMSO | 1-10 mM | ≤ 0.5% (v/v) | Excellent for initial dissolution.[3] |
| Ethanol | Lower than DMSO | ≤ 1% (v/v) | Can be an alternative to DMSO, but may have higher cytotoxicity. |
| PBS (pH 7.4) | Very Low | N/A | This compound is expected to have low solubility.[4][5][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cell-Based cAMP Assay Using a PDE3 Inhibitor
This protocol is a general guideline for measuring changes in intracellular cAMP levels in response to PDE3 inhibition.
-
Cell Seeding: Seed your cells of interest (e.g., HEK293, cardiac myocytes) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment (Optional): To amplify the cAMP signal, you can pre-treat the cells with an adenylyl cyclase activator like forskolin (e.g., 10 µM) for 15-30 minutes.
-
Compound Addition:
-
Prepare serial dilutions of your this compound stock solution in serum-free cell culture medium. Ensure the final DMSO concentration is consistent across all wells and below the cytotoxic threshold for your cells.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 30-60 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration according to the manufacturer's instructions for your specific cAMP assay kit (e.g., ELISA, TR-FRET).[8][9][10]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound as a PDE3 inhibitor.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 2, PBS solubility at pH 7.4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphate - Buffered Saline (PBS), pH 7.4 [himedialabs.com]
- 6. medicago.se [medicago.se]
- 7. Phosphate Buffered Saline (PBS) (pH 7.4) (200 mL) (100 tablets) | Aniara Diagnostica, Inc. [aniara.com]
- 8. Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. tandfonline.com [tandfonline.com]
Optimizing Meribendan concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Meribendan in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective phosphodiesterase 3 (PDE3) inhibitor.[1] By inhibiting the PDE3 enzyme, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[1][2] This elevation in cAMP activates protein kinases that, in cardiac myocytes, lead to an increased influx of calcium, resulting in a positive inotropic effect (increased force of contraction).[1] In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation.[2]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For initial screening and dose-response experiments, it is advisable to test a broad range of concentrations. A common strategy is to start with concentrations significantly higher than the known in vivo plasma concentrations and perform serial dilutions.[3] Based on the known potency of PDE3 inhibitors, a starting range of 10 nM to 100 µM is recommended to capture the full dose-response curve.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound can be a critical factor. While specific solubility data in common solvents was not found in the initial search, it is noted that a related compound, Mirabegron, is soluble in methanol and dimethyl sulfoxide (DMSO). It is common practice to dissolve compounds of this nature in a water-miscible organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). This stock can then be diluted in cell culture medium to the desired final concentration. Always ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. The stability of this compound in solution is pH-dependent, with increased stability in acidic conditions.
Q4: Can this compound cause cytotoxicity?
A4: Like any compound, this compound can be cytotoxic at high concentrations. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental duration. Off-target effects are more likely to occur at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be below the effective range for your cell type. - Incorrect stock solution preparation: The compound may not have been fully dissolved or may have precipitated out of solution. - Cell type is not responsive: The cells may not express PDE3 or the downstream signaling components. - Degradation of this compound: The compound may have degraded in the culture medium over long incubation times. | - Perform a dose-response experiment with a wider and higher concentration range. - Prepare a fresh stock solution, ensuring complete dissolution. Consider vortexing or gentle warming. - Confirm PDE3 expression in your cell line through literature search, qPCR, or Western blot. - For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
| High cell death observed at expected therapeutic concentrations | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. - Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity.[4] - Cell line sensitivity: The particular cell line you are using may be highly sensitive to PDE3 inhibition or the compound itself. | - Ensure the final solvent concentration in your culture medium is below 0.1%. Run a solvent-only control. - Lower the concentration of this compound and perform a detailed cytotoxicity assay to identify the EC50. - Test a different cell line known to be less sensitive, if appropriate for your research question. |
| Inconsistent results between experiments | - Variability in stock solution: Inconsistent preparation of the this compound stock solution can lead to different final concentrations. - Cell passage number: The responsiveness of cells can change with increasing passage number. - Inconsistent incubation times: The duration of exposure to this compound can significantly impact the outcome. | - Prepare a large batch of stock solution and aliquot it for single use to ensure consistency. - Use cells within a defined, narrow passage number range for all experiments. - Standardize and carefully control all incubation times. |
Data Summary
Recommended Concentration Ranges for this compound in Cell Culture
| Application | Concentration Range | Rationale |
| Initial Dose-Response Screening | 10 nM - 100 µM | To determine the effective concentration range and identify potential toxicity. |
| Functional Assays (e.g., contractility, cAMP measurement) | 100 nM - 10 µM | This range is often effective for observing the primary effects of PDE3 inhibition without inducing significant off-target effects. |
| Long-term Studies (> 24 hours) | 10 nM - 1 µM | Lower concentrations are recommended to minimize potential cytotoxicity and off-target effects during prolonged exposure. |
Experimental Protocols
Protocol: Determining this compound Cytotoxicity using a Resazurin-Based Assay
This protocol outlines a method to assess the cytotoxicity of this compound on a chosen cell line.
1. Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound
-
DMSO (or other suitable solvent)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create 2X working concentrations.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the cells and add 100 µL of the 2X this compound working solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change from blue to pink/purple is observed in the control wells.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits PDE3, increasing cAMP levels and PKA activity.
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Meribendan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of using Meribendan in their experiments. The primary focus is to address and overcome its known and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective phosphodiesterase 3 (PDE3) inhibitor.[1] By inhibiting the PDE3 enzyme, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This increase in cAMP mediates a positive inotropic effect (increased heart muscle contractility) and vasodilation.[1]
Q2: What are the known off-target effects of this compound?
The most significant known off-target effect of this compound and similar compounds is calcium sensitization .[2] This means it can directly increase the sensitivity of the contractile machinery (specifically cardiac troponin C) to calcium, leading to an increase in contractile force that is independent of changes in intracellular cAMP levels.[2] Researchers should also be aware of the potential for off-target effects on other kinases, although specific data for this compound is limited.
Q3: How can I differentiate between the on-target PDE3 inhibitory effect and the off-target calcium sensitization effect in my experiments?
The key to differentiating these two effects lies in their dependence on the cAMP signaling pathway. The on-target PDE3 inhibitory effect is cAMP-dependent, while the calcium sensitizing effect is not. Therefore, you can use pharmacological tools to dissect these pathways:
-
Beta-adrenergic receptor antagonists (e.g., propranolol): These will block the upstream signaling that leads to cAMP production, thus mitigating the effects of PDE3 inhibition. The calcium-sensitizing effect, however, should persist.
-
Protein Kinase A (PKA) inhibitors (e.g., H89): PKA is a downstream effector of cAMP. Inhibiting PKA will block the signaling cascade initiated by PDE3 inhibition but will not affect direct calcium sensitization.
If the observed effect of this compound is diminished or abolished in the presence of these inhibitors, it is likely mediated by PDE3 inhibition. If the effect persists, it is likely due to calcium sensitization.
Troubleshooting Guide
Issue 1: Unexpected or Exaggerated Inotropic Effect at Low this compound Concentrations
Possible Cause: You may be observing the combined effects of PDE3 inhibition and calcium sensitization, or the calcium sensitization effect may be dominant at the concentration used.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the full dose-response curve of this compound in your experimental system. This will help identify the concentration at which the on-target and off-target effects may be occurring.
-
Use a Beta-Blocker Control: Repeat the experiment in the presence of a beta-adrenergic receptor antagonist (e.g., propranolol). A persistent inotropic effect in the presence of a beta-blocker suggests a cAMP-independent mechanism, such as calcium sensitization.
-
Measure Intracellular cAMP Levels: Directly measure changes in intracellular cAMP in response to this compound. This will confirm the engagement of the on-target PDE3 inhibitory pathway.
Data Presentation
Table 1: Comparative Potency of Inotropic Compounds (Analog Data)
| Compound | Primary Target | IC50 for PDE3 Inhibition | Putative Off-Target | Effective Concentration for Off-Target Effect |
| Pimobendan | PDE3 Inhibitor | ~0.32 µM[3] | Calcium Sensitizer (cardiac troponin C) | Begins at ~0.01 µM in failing human myocardium[4] |
| Levosimendan | Calcium Sensitizer | Inhibition comparable to cilostamide at 1 µM[5] | PDE3 Inhibitor | Calcium sensitization observed at therapeutic concentrations (0.3-10 µM)[6] |
| This compound | PDE3 Inhibitor | Data not available | Calcium Sensitizer (cardiac troponin C) | Data not available |
Experimental Protocols
Protocol 1: Differentiating PDE3 Inhibition from Calcium Sensitization in Isolated Cardiomyocytes
Objective: To determine the relative contributions of PDE3 inhibition and calcium sensitization to the inotropic effect of this compound.
Methodology:
-
Cell Preparation: Isolate primary adult ventricular cardiomyocytes using established protocols.[7]
-
Baseline Contractility Measurement: Plate cardiomyocytes and measure baseline contractility (e.g., sarcomere shortening and relaxation kinetics) using an optical recording system.[7]
-
This compound Dose-Response: Generate a cumulative dose-response curve for this compound, measuring changes in contractility at each concentration.
-
Control with Beta-Blockade: In a parallel set of experiments, pre-incubate the cardiomyocytes with a beta-adrenergic receptor antagonist (e.g., 1 µM propranolol) for 30 minutes before generating the this compound dose-response curve.
-
cAMP Measurement: In a separate experiment, treat cardiomyocytes with varying concentrations of this compound and measure intracellular cAMP levels using a commercially available assay kit (e.g., cAMP-Glo™ Assay or a specific ELISA kit).[8][9]
-
Data Analysis:
-
Compare the this compound dose-response curves in the presence and absence of the beta-blocker. A rightward shift or complete inhibition of the curve in the presence of the beta-blocker indicates a cAMP-dependent (PDE3) effect. A persistent response suggests a cAMP-independent (calcium sensitization) effect.
-
Correlate the changes in contractility with the changes in intracellular cAMP levels.
-
Protocol 2: Broad Off-Target Kinase Profiling of this compound
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase screening service that offers a broad panel of kinases (e.g., >200 kinases).[10][11]
-
Primary Screen: Perform an initial screen at a single high concentration of this compound (e.g., 10 µM) to identify potential hits.[12]
-
Dose-Response Confirmation: For any identified hits (kinases showing significant inhibition), perform a follow-up dose-response assay to determine the IC50 value.
-
Data Analysis:
-
Calculate a selectivity score to quantify the interaction pattern of this compound across the kinome.
-
Compare the IC50 values for any off-target kinases to the IC50 for PDE3 to assess the therapeutic window.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting unexpected results with this compound.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Pimobendan | PDE3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 9. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Meribendan's effects on heart rate in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for the positive chronotropic effects of Meribendan during in vivo cardiovascular studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound increase heart rate?
A1: this compound is a selective phosphodiesterase 3 (PDE3) inhibitor. By inhibiting PDE3 in the sinoatrial (SA) node cells of the heart, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][2] The resulting increase in intracellular cAMP levels mimics the effect of sympathetic stimulation, leading to an increased rate of diastolic depolarization and a subsequent increase in heart rate (positive chronotropy).[1][3][4]
Q2: What is the primary mechanism for this compound's effect on heart rate?
A2: The primary mechanism is the potentiation of the cAMP-protein kinase A (PKA) signaling cascade in SA node cells.[2][5] Increased cAMP and PKA activity enhance the function of several key ion channels responsible for pacemaking, including the "funny" current (If), the L-type calcium current (ICa,L), and the delayed rectifier potassium current (IK).[1][2] This leads to a steeper slope of diastolic depolarization and a faster heart rate.
Q3: Can the inotropic effects of this compound be studied independently of its chronotropic effects?
A3: Yes, it is possible to pharmacologically separate the inotropic (force of contraction) and chronotropic (heart rate) effects of this compound. This is typically achieved by co-administering a negative chronotropic agent that specifically targets the SA node without significantly affecting myocardial contractility.
Q4: What are the recommended agents to control for this compound-induced tachycardia in vivo?
A4: The most suitable agent is Ivabradine . Ivabradine is a selective inhibitor of the If current in the SA node.[6][7] This specificity allows for direct heart rate reduction with minimal impact on myocardial contractility, making it ideal for isolating the inotropic effects of this compound.[8] Beta-blockers can also be used; however, they may have some negative inotropic effects that could confound the results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high tachycardia at low doses of this compound | High basal sympathetic tone in the animal model. Individual variability in response. | Ensure adequate acclimatization of the animals to the experimental setup to minimize stress. Consider a lower starting dose of this compound. Pre-treatment with a low dose of Ivabradine can help stabilize the baseline heart rate. |
| Difficulty in achieving target heart rate control with Ivabradine co-administration | Inadequate dose of Ivabradine. Synergistic chronotropic effect of this compound. | The dose of Ivabradine may need to be titrated upwards. Refer to dose-response studies for the specific animal model.[9] It is crucial to establish a stable baseline heart rate with Ivabradine before administering this compound. |
| Observed decrease in inotropic response after heart rate control | Potential negative inotropic effects of the heart rate control agent. | If using a beta-blocker, consider switching to Ivabradine, which has no direct effect on myocardial contractility.[8] If already using Ivabradine, ensure that the observed effect is not due to other experimental variables. |
| Arrhythmias observed upon co-administration | Pro-arrhythmic potential of PDE3 inhibitors, especially at higher doses.[10] Interaction with the heart rate control agent. | Reduce the dose of this compound. Monitor ECG continuously. Ensure electrolyte levels are within the normal range for the animal model. |
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of a representative PDE3 inhibitor, Pimobendan, on heart rate in conscious dogs. This data can be used as a reference for designing initial dose-finding studies for this compound.
| Oral Dose of Pimobendan (mg/kg) | Peak Increase in Heart Rate (beats/min) | Time to Peak Effect (hours) |
| 0.1 | ~10-15 | 1-2 |
| 0.3 | ~20-30 | 1-2 |
| 1.0 | ~40-50 | 1-2 |
This data is adapted from studies on Pimobendan and should be used as an estimate for this compound.[11] A thorough dose-response study for this compound in the chosen animal model is highly recommended.
Experimental Protocols
Protocol: In Vivo Assessment of this compound's Inotropic Effects with Controlled Heart Rate in a Conscious Canine Model
1. Animal Model and Instrumentation:
-
Use purpose-bred male or female beagle dogs.
-
Surgically implant a telemetry device for continuous monitoring of ECG, left ventricular pressure (LVP), and arterial blood pressure.[12] Allow for a minimum of a two-week recovery period post-surgery.
2. Acclimatization:
-
Acclimatize the animals to the experimental environment and procedures for at least three days prior to the study to minimize stress-induced cardiovascular changes.
3. Experimental Groups:
-
Group 1 (Control): Vehicle for this compound + Vehicle for Ivabradine.
-
Group 2 (this compound alone): Vehicle for Ivabradine + this compound (multiple dose levels).
-
Group 3 (Ivabradine alone): Ivabradine + Vehicle for this compound.
-
Group 4 (Combination): Ivabradine + this compound (multiple dose levels).
4. Dosing and Administration:
-
Ivabradine: Administer orally at a dose sufficient to achieve a stable baseline heart rate of 60-70 bpm. A typical starting dose is 2.5-5 mg twice daily.[9][13] The final dose should be determined in pilot studies. Administer Ivabradine for at least 3 days prior to the this compound challenge to ensure steady-state heart rate control.
-
This compound: Prepare a solution of this compound for intravenous infusion. On the day of the experiment, after establishing a stable heart rate, administer this compound as a cumulative intravenous infusion with increasing dose levels.
5. Data Acquisition and Analysis:
-
Continuously record heart rate, LVP, and arterial blood pressure.
-
From the LVP signal, derive the maximum rate of pressure rise (LV dP/dtmax) as an index of myocardial contractility.[12]
-
Analyze the data to compare the inotropic response (change in LV dP/dtmax) to this compound in the presence and absence of heart rate control.
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I(f) channel inhibitor ivabradine lowers heart rate in mice with enhanced sympathoadrenergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Advances in the management of heart failure: the role of ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted heart rate control using the funny current inhibitor ivabradine to reduce morbidity in patients undergoing noncardiac surgery: study protocol for a phase 2a, triple-blind, placebo-controlled randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the positive inotropic agents milrinone and pimobendan on the development of lethal ischemic arrhythmias in conscious dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The value added by measuring myocardial contractility 'in vivo' in safety pharmacological profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Addressing tachyphylaxis with Meribendan in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis in long-term studies involving Meribendan. Given the limited direct long-term data on this compound, this guide incorporates information from related phosphodiesterase 3 (PDE3) inhibitors to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a selective phosphodiesterase 3 (PDE3) inhibitor.[1] Its mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to enhanced cardiac contractility (inotropy) and vasodilation.[1][2]
Q2: What is tachyphylaxis and why is it a concern in long-term studies with PDE3 inhibitors?
Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[3] In the context of long-term studies with PDE3 inhibitors like this compound, tachyphylaxis can lead to a diminished therapeutic effect over time. This phenomenon has been observed with other PDE3 inhibitors, such as milrinone, where the initial positive inotropic effects may decrease with continuous exposure.[4] Understanding and addressing tachyphylaxis is crucial for the development of effective long-term treatment strategies.
Q3: What are the potential mechanisms underlying tachyphylaxis to PDE3 inhibitors?
While the exact mechanisms for this compound are not extensively studied, tachyphylaxis to PDE3 inhibitors may involve several factors, including:
-
Receptor Desensitization and Downregulation: Although PDE3 inhibitors act downstream of receptors, alterations in upstream signaling components, such as beta-adrenergic receptors, could contribute to a reduced overall response.
-
Phosphodiesterase Isoform Regulation: Chronic inhibition of one PDE isoform might lead to compensatory changes in the expression or activity of other PDE isoforms.
-
Alterations in Calcium Signaling: Changes in the sensitivity or function of intracellular calcium channels and handling proteins could contribute to a reduced inotropic response. The cross-tachyphylaxis observed between milrinone and the calcium channel agonist Bay K8644 suggests a potential role for sarcolemmal Ca++ channels.[4]
Q4: Are there any clinical data on tachyphylaxis with long-term use of PDE3 inhibitors?
Long-term clinical trials with PDE3 inhibitors for chronic heart failure have raised concerns. For instance, the Prospective Randomized Milrinone Survival Evaluation (PROMISE) trial suggested that long-term oral milrinone therapy did not improve survival and was associated with an excess of cardiovascular-related deaths. While not directly measuring tachyphylaxis, these outcomes highlight the complexities of long-term PDE3 inhibition. Some studies have noted that long-term treatment with PDE inhibitors may accelerate the progression of heart failure and provoke ventricular arrhythmias.[5][6]
Troubleshooting Guides
Problem: Diminishing inotropic response to this compound in in-vitro cardiomyocyte models over time.
Possible Cause: Development of tachyphylaxis in the cultured cardiomyocytes.
Troubleshooting Steps:
-
Confirm Tachyphylaxis:
-
Establish a baseline dose-response curve for this compound's effect on cardiomyocyte contractility.
-
After a period of continuous exposure to a fixed concentration of this compound, repeat the dose-response curve. A rightward shift or a decrease in the maximal response indicates tachyphylaxis.
-
-
Investigate Underlying Mechanisms:
-
cAMP Measurement: Measure intracellular cAMP levels in response to this compound at different time points of exposure. A decrease in the expected cAMP elevation may suggest a compensatory mechanism.
-
Phosphodiesterase Activity Assay: Assess the activity of other PDE isoforms (e.g., PDE4) in cell lysates to check for potential upregulation.
-
-
Optimize Dosing Regimen:
-
Experiment with intermittent dosing schedules (e.g., drug-free periods) to see if this restores sensitivity.
-
Investigate the use of lower effective concentrations to minimize the development of tolerance.
-
Problem: High variability in experimental results when studying long-term effects.
Possible Cause: Inconsistent cell culture conditions or cell health.
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Ensure consistent cell seeding density, media composition, and passage number.[7][8] Refer to established protocols for cardiomyocyte culture and maintenance.[9]
-
Monitor Cell Viability and Quality: Regularly assess cell morphology and viability. Use high-quality starting populations of human pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[7]
-
Control for Confluency: Passage cells before they become overly confluent, as high confluency can alter cellular responses.[8]
Data Presentation
Due to the lack of specific long-term tachyphylaxis data for this compound, the following table presents hypothetical data based on observations with other PDE3 inhibitors to illustrate how such data could be structured.
| Time Point | This compound Concentration (µM) | Peak Inotropic Effect (% increase from baseline) | Intracellular cAMP (pmol/mg protein) |
| Baseline (0 hours) | 1 | 50 ± 5 | 25 ± 3 |
| 10 | 120 ± 10 | 60 ± 5 | |
| 24 hours | 1 | 35 ± 6 | 20 ± 4 |
| 10 | 90 ± 8 | 45 ± 6 | |
| 48 hours | 1 | 20 ± 4 | 15 ± 3 |
| 10 | 65 ± 7 | 30 ± 5 |
Experimental Protocols
In-Vitro Model of Drug-Induced Tachyphylaxis in Cardiomyocytes
This protocol describes a method to induce and assess tachyphylaxis to this compound using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[10][11][12][13][14]
Materials:
-
hiPSC-CMs
-
Cardiomyocyte maintenance medium
-
This compound stock solution
-
Multi-well plates suitable for cell culture and functional analysis
-
System for measuring cardiomyocyte contractility (e.g., video-based motion analysis, impedance sensing)
Procedure:
-
Cell Plating: Plate hiPSC-CMs at an appropriate density in multi-well plates and culture until a spontaneously beating syncytium is formed.
-
Baseline Assessment: Measure the baseline contractility parameters (e.g., beat rate, contraction amplitude, contraction and relaxation velocity).
-
Induction of Tachyphylaxis:
-
Treat the cells with a continuous infusion of a clinically relevant concentration of this compound for an extended period (e.g., 24, 48, 72 hours).
-
Include a vehicle control group that receives the same medium without this compound.
-
-
Functional Assessment: At predetermined time points, measure the contractility parameters in both the this compound-treated and control groups.
-
Data Analysis: Compare the changes in contractility parameters over time between the treated and control groups to quantify the development of tachyphylaxis.
Measurement of Intracellular cAMP Levels
This protocol outlines a method for quantifying intracellular cAMP levels in cardiomyocytes using a competitive enzyme immunoassay (EIA) kit.[15][16][17][18][19]
Materials:
-
Cultured cardiomyocytes
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during lysis
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cAMP EIA kit
Procedure:
-
Cell Treatment: Treat cultured cardiomyocytes with this compound for the desired duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to the cells.
-
Incubate to ensure complete lysis.
-
-
Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
cAMP Measurement:
-
Perform the cAMP EIA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the sample and a fixed amount of labeled cAMP for a limited number of antibody binding sites.
-
Measure the signal (e.g., absorbance, fluorescence) and calculate the cAMP concentration based on a standard curve.
-
-
Data Normalization: Normalize the cAMP concentration to the total protein content of the cell lysate.
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for assessing tachyphylaxis.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of the bipyridine milrinone on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of phosphodiesterase inhibitors on survival of patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Stem Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Differentiation, Maintenance, and Contraction Profiling of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In Vitro Model for Identifying Cardiac Side Effects of Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiomyocytes Derived from Human Induced Pluripotent Stem Cells: An In-Vitro Model to Predict Cardiac Effects of Drugs [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cAMP Measurement. [bio-protocol.org]
- 16. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using cAMP Sensors to Study Cardiac Nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Meribendan powder
This technical support center provides guidance on the best practices for storing and handling Meribendan powder, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
-
Temperature: For long-term storage, it is recommended to store this compound powder at -20°C. For short-term storage, 4°C is acceptable.[1]
-
Light: Protect the powder from light by storing it in a light-resistant container.[1]
-
Moisture: Keep the container tightly sealed to prevent moisture absorption.
Q2: How should I handle this compound powder?
As with any research compound, proper personal protective equipment (PPE) should be worn. This includes a lab coat, safety glasses, and gloves.[2][3][4][5][6] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[2][7] Avoid direct contact with skin and eyes.[2][5][6]
Q3: What is the recommended solvent for dissolving this compound?
The solubility of this compound in specific solvents is not well-documented in publicly available literature. It is recommended to perform solubility tests in various common solvents such as DMSO, ethanol, and aqueous buffers to determine the most suitable solvent for your experimental needs.[8] A general protocol for determining solubility is provided in the "Experimental Protocols" section.
Q4: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. A study on the stability of various benzimidazole derivatives showed that working solutions are generally stable for at least a month when stored at -20°C or -80°C.[1] It is advisable to prepare fresh solutions for each experiment or to perform a stability study for your specific buffer and storage conditions if you plan to use a stock solution over an extended period.
Q5: What is the mechanism of action of this compound?
This compound is a selective phosphodiesterase 3 (PDE3) inhibitor.[9] PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and leads to various downstream cellular effects.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, ensure it has been stored properly at -20°C or -80°C and protected from light.[1] Perform a quick activity check with a positive control to validate the stock solution. |
| Inaccurate concentration of this compound solution. | Verify the calculations for preparing the stock and working solutions. Use a calibrated balance for weighing the powder. Ensure complete dissolution of the powder in the solvent. | |
| Low or no compound activity | Poor solubility in the assay buffer. | Determine the solubility of this compound in your specific assay buffer. You may need to use a co-solvent like DMSO, but ensure the final concentration of the co-solvent is compatible with your experimental system and does not exceed 1%.[11] |
| Inactive compound. | Verify the purity and identity of the this compound powder using analytical methods such as HPLC or mass spectrometry. | |
| Cell toxicity or off-target effects | High concentration of this compound. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments. |
| High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your assay is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Off-target effects of the compound. | Review literature for known off-target effects of PDE3 inhibitors.[12][13] Consider using a structurally different PDE3 inhibitor as a control to confirm that the observed effect is due to PDE3 inhibition. |
Data Presentation
Table 1: General Stability of Benzimidazole Derivatives in Solution[1]
| Storage Condition | Stability (General Guideline) |
| -80°C in DMSO | Stable for up to 6 months |
| -20°C in DMSO | Stable for up to 6 months |
| 4°C in aqueous buffer | Prepare fresh daily |
| Room Temperature in aqueous buffer | Not recommended |
Note: This is a general guideline based on related compounds. It is highly recommended to perform a compound-specific stability study for this compound in your experimental buffer.
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol provides a general method to determine the solubility of this compound in a specific solvent.[14][15]
Materials:
-
This compound powder
-
Solvent of interest (e.g., PBS, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Methodology:
-
Add an excess amount of this compound powder to a vial.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved powder.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC with a standard curve).
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: In Vitro PDE3 Inhibition Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound on PDE3. Commercial assay kits are also available and their specific protocols should be followed.[11][16][17][18]
Materials:
-
Recombinant human PDE3 enzyme
-
cAMP (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Stop solution (e.g., 0.1 M HCl)
-
Detection reagents (e.g., a kit that measures the amount of AMP produced or remaining cAMP)
-
96-well microplate
-
Plate reader
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent) and a no-enzyme control.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the PDE3 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10-15 minutes.
-
Initiate the reaction by adding cAMP to all wells.
-
Incubate the plate for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents according to the manufacturer's instructions.
-
Read the plate on a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lupin.com [lupin.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. download.basf.com [download.basf.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. mediomics.com [mediomics.com]
Validation & Comparative
Head-to-Head Comparison: Meribendan and Levosimendan in Cardiovascular Research
A comprehensive guide for researchers and drug development professionals.
Disclaimer: Direct head-to-head clinical and preclinical studies comparing Meribendan and Levosimendan are not extensively available in the public domain. This guide provides a comparative analysis based on the established mechanisms of action and available data for each compound individually, or in comparison to other agents within their respective drug classes. The information herein is intended for research and informational purposes only and does not constitute medical advice.
Introduction
In the landscape of inotropic agents for cardiovascular diseases, particularly heart failure, this compound and Levosimendan represent two distinct therapeutic strategies. This compound is a selective phosphodiesterase III (PDE3) inhibitor, while Levosimendan exerts its effects through a dual mechanism of calcium sensitization and ATP-sensitive potassium (K-ATP) channel opening. This guide offers a detailed comparison of their pharmacological profiles, supported by available experimental data and methodologies, to aid researchers in their drug discovery and development endeavors.
Mechanism of Action
This compound: Phosphodiesterase III (PDE3) Inhibition
This compound, as a selective PDE3 inhibitor, prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][2] The resulting increase in intracellular cAMP leads to:
-
Positive Inotropy: Increased cAMP activates protein kinase A (PKA), which phosphorylates various proteins involved in calcium handling, leading to an increased intracellular calcium concentration and enhanced myocardial contractility.
-
Vasodilation: In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to both arterial and venous vasodilation, thereby reducing preload and afterload.[1]
Levosimendan: A Dual-Acting Inodilator
Levosimendan's unique mechanism of action sets it apart from traditional inotropes. It enhances cardiac contractility and induces vasodilation through two primary pathways:
-
Calcium Sensitization: Levosimendan binds to cardiac troponin C (cTnC) in a calcium-dependent manner.[3] This binding stabilizes the Ca²⁺-bound conformation of cTnC, increasing the sensitivity of the myofilaments to calcium without significantly increasing intracellular calcium concentrations. This leads to a more efficient contraction for a given amount of calcium, thereby improving inotropy without a substantial increase in myocardial oxygen demand.[4]
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: Levosimendan opens K-ATP channels in the sarcolemma and mitochondria of vascular smooth muscle cells.[2][5] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasodilation of both systemic and coronary arteries.[6]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound as a PDE3 inhibitor.
Caption: Dual mechanism of action of Levosimendan.
Pharmacological Profile: A Comparative Overview
The following tables summarize the key pharmacological, pharmacokinetic, and pharmacodynamic parameters of this compound and Levosimendan based on available data.
Table 1: General and Pharmacological Properties
| Feature | This compound (as a PDE3 inhibitor) | Levosimendan |
| Drug Class | Phosphodiesterase III (PDE3) Inhibitor | Calcium Sensitizer and K-ATP Channel Opener |
| Primary Mechanism | Inhibition of cAMP breakdown[1] | Calcium sensitization of troponin C and opening of K-ATP channels[3][5] |
| Inotropic Effect | Positive inotropy via increased intracellular Ca²⁺[1] | Positive inotropy via increased myofilament Ca²⁺ sensitivity[3] |
| Vasodilatory Effect | Arterial and venous vasodilation via increased cAMP[1] | Arterial and venous vasodilation via K-ATP channel opening[6] |
| Myocardial O₂ Consumption | May increase due to elevated intracellular Ca²⁺ | Generally does not significantly increase[1] |
| Lusitropic Effect | Positive (improved relaxation) | Neutral or slightly positive[3] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (Data from similar PDE3 inhibitors, e.g., Pimobendan) | Levosimendan |
| Bioavailability (Oral) | ~40-60% (Pimobendan)[7] | ~85%[8] |
| Protein Binding | Moderate to High | 97-98% (primarily to albumin)[9] |
| Volume of Distribution (Vd) | ~2-3 L/kg (Pimobendan)[7] | ~0.2 L/kg[9] |
| Metabolism | Hepatic | Extensive hepatic metabolism[9] |
| Active Metabolites | Yes (e.g., O-desmethylpimobendan) | Yes (OR-1855 and OR-1896)[10] |
| Elimination Half-life (t½) | Parent: ~0.5-1 hr; Active metabolite: ~2 hrs (Pimobendan)[7] | Parent: ~1 hour; Active metabolite (OR-1896): ~80 hours[8] |
| Excretion | Primarily fecal (Pimobendan) | Urine and feces (as metabolites)[9] |
Table 3: Hemodynamic Effects (Qualitative Comparison)
| Hemodynamic Parameter | This compound (Expected Effect) | Levosimendan (Observed Effect) |
| Cardiac Output/Index | Increase[1] | Increase[11][12] |
| Heart Rate | Increase[1] | Modest Increase[11] |
| Systemic Vascular Resistance | Decrease[1] | Decrease[9] |
| Pulmonary Capillary Wedge Pressure | Decrease[1] | Decrease[11] |
| Mean Arterial Pressure | Decrease[1] | Decrease[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of compounds like this compound and Levosimendan are provided below.
Phosphodiesterase III (PDE3) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) on PDE3 enzyme activity.
Methodology:
-
Enzyme Source: Recombinant human PDE3A or PDE3B, or tissue homogenates rich in PDE3 (e.g., cardiac or platelet preparations).
-
Substrate: Radiolabeled cAMP (e.g., [³H]-cAMP) or a fluorescently labeled cAMP analog.
-
Procedure:
-
The test compound is pre-incubated with the PDE3 enzyme in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of hydrolyzed product (e.g., [³H]-AMP) is quantified.
-
For radiolabeled assays, separation of product from substrate is typically achieved using chromatography or selective precipitation.
-
For fluorescent assays, the change in fluorescence intensity or polarization is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for a PDE3 Inhibition Assay.
Myofilament Calcium Sensitization Assay
Objective: To assess the effect of a test compound (e.g., Levosimendan) on the calcium sensitivity of cardiac myofilaments.
Methodology:
-
Preparation: Skinned cardiac muscle fibers or isolated myofibrils are used. The cell membrane is permeabilized ("skinned") to allow for direct control of the intracellular environment, including the free calcium concentration.
-
Procedure:
-
The skinned fiber is mounted on a force transducer to measure isometric tension.
-
The fiber is bathed in a series of solutions with incrementally increasing concentrations of free Ca²⁺.
-
The force generated at each Ca²⁺ concentration is recorded to generate a force-pCa (-log[Ca²⁺]) curve.
-
The experiment is repeated in the presence of the test compound.
-
-
Data Analysis: The pCa required to produce 50% of the maximal force (pCa₅₀) is determined from the force-pCa curve. A leftward shift in the curve and an increase in the pCa₅₀ value in the presence of the test compound indicate calcium sensitization.
Caption: Workflow for a Calcium Sensitization Assay.
ATP-Sensitive Potassium (K-ATP) Channel Opening Assay
Objective: To determine if a test compound (e.g., Levosimendan) opens K-ATP channels.
Methodology:
-
Preparation: Isolated vascular smooth muscle cells or cardiomyocytes.
-
Technique: Patch-clamp electrophysiology (whole-cell or single-channel configuration).
-
Procedure (Whole-cell):
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.
-
The cell is voltage-clamped at a specific membrane potential.
-
The test compound is applied to the cell, and the resulting change in membrane current is recorded. An outward current indicates the opening of potassium channels.
-
The specificity for K-ATP channels is confirmed by applying a known K-ATP channel blocker (e.g., glibenclamide), which should reverse the effect of the test compound.
-
-
Data Analysis: The magnitude of the outward current induced by the test compound is measured and compared to the baseline current.
Caption: Workflow for a K-ATP Channel Opening Assay.
Conclusion
This compound and Levosimendan offer distinct approaches to inotropic support. This compound, as a selective PDE3 inhibitor, enhances contractility by increasing intracellular cAMP and calcium levels, a mechanism shared with other inodilators like milrinone. Levosimendan, with its dual mechanism of calcium sensitization and K-ATP channel opening, provides a unique profile that may offer advantages in terms of myocardial energetics. The prolonged effect of Levosimendan's active metabolite is another distinguishing feature.
The choice between these or other inotropic agents in a research or clinical setting will depend on the specific experimental question or patient profile. Further direct comparative studies are warranted to fully elucidate the relative benefits and risks of these two compounds. This guide provides a foundational framework for understanding their individual properties and for designing future comparative investigations.
References
- 1. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel calcium sensitizer levosimendan activates the ATP-sensitive K+ channel in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levosimendan, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levosimendan and calcium sensitization of the contractile proteins in cardiac muscle: impact on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levosimendan is a mitochondrial K(ATP) channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levosimendan and its metabolite OR-1896 elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of enantiomers of pimobendan in patients with dilated cardiomyopathy and congestive heart failure after single and repeated oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics of levosimendan [frontiersin.org]
- 9. simdax.com [simdax.com]
- 10. A Pharmacokinetic and Pharmacodynamic Study of Intravenous Levosimendan in Healthy Chinese Volunteers and Ethnic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Clinical efficacy and hemodynamic effects of levosimendan in cardiac surgery patients after surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Meribendan's Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Meribendan's mechanism of action, comparing its performance with alternative inotropic and vasodilatory agents. Detailed experimental data is presented to facilitate objective comparison, alongside protocols for key validation assays.
Introduction to this compound
This compound is a highly selective phosphodiesterase 3 (PDE3) inhibitor.[1] Its primary mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects that result in positive inotropic (increased heart muscle contractility) and vasodilatory (widening of blood vessels) actions.[1][2] This dual effect makes it a compound of interest for conditions such as acute decompensated heart failure.
Comparative Analysis of Inotropic and Vasodilatory Agents
To objectively evaluate this compound's pharmacological profile, its performance is compared against other PDE3 inhibitors and agents with alternative mechanisms of action.
Comparison with other PDE3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable PDE3 inhibitors. A lower IC50 value indicates greater potency.
| Compound | IC50 (PDE3) | Selectivity Notes |
| This compound | Data not available in a comparative panel | Described as a highly selective PDE3 inhibitor.[1] |
| Milrinone | ~0.15 µM | Selective for PDE3. |
| Amrinone | ~16.7 µM | Selective for PDE3. |
| Enoximone | ~1.8 µM | Selective for PDE3. |
| Cilostazol | IC50 for platelet aggregation inhibition ~0.9 µM | Potent PDE3 inhibitor with significant antiplatelet and vasodilatory effects.[3] |
| Pimobendan | ~0.32 µM | Also exhibits calcium-sensitizing properties.[4] |
Comparison with Agents Utilizing Alternative Mechanisms
This section compares the inotropic and vasodilatory effects of this compound (as a PDE3 inhibitor) with agents that modulate cardiac contractility and vascular tone through different pathways. The half-maximal effective concentration (EC50) is used to compare their potency.
| Compound | Primary Mechanism of Action | Inotropic EC50 | Vasodilatory Effect |
| This compound (PDE3 Inhibitor) | PDE3 Inhibition -> Increased cAMP | Data not available | Vasodilation via increased cAMP in vascular smooth muscle. |
| Dobutamine | β1-adrenergic receptor agonist -> Increased cAMP | Data not available | Vasodilation at higher doses (>10 mcg/kg/min) through β2-adrenergic stimulation.[5] |
| Digoxin | Inhibition of Na+/K+-ATPase pump -> Increased intracellular Ca2+ | Positive inotropic effect observed at serum concentrations of 0.5-0.9 ng/mL.[6] | Induces vasoconstriction directly, but in heart failure, systemic vascular resistance may decrease due to improved cardiac output. |
| Levosimendan | Calcium sensitizer and KATP channel opener | ~60 nM | Vasodilation through opening of ATP-sensitive potassium channels.[6] |
Experimental Protocols for Mechanism of Action Validation
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.
Phosphodiesterase (PDE) Activity Assay
This assay is crucial for determining the inhibitory potency and selectivity of a compound against different PDE isoenzymes.
Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by a PDE enzyme. The amount of remaining cyclic nucleotide or the amount of monophosphate produced is then quantified.
Protocol (based on a colorimetric method):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare substrate solutions of cAMP or cGMP at a desired concentration (e.g., 1 µM).
-
Prepare a solution of the test compound (e.g., this compound) at various concentrations.
-
Prepare a solution of the specific PDE isoenzyme to be tested.
-
Prepare a 5'-nucleotidase solution.
-
Prepare a detection reagent (e.g., a malachite green-based reagent that detects free phosphate).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the PDE enzyme, and the test compound at different concentrations.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the PDE reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add 5'-nucleotidase to the wells to convert the newly formed 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate. Incubate as required.
-
Add the detection reagent to each well.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Cellular cAMP Measurement in Cardiac Myocytes
This assay quantifies the effect of a compound on intracellular cAMP levels in a relevant cell type.
Principle: This protocol utilizes an immunoassay (e.g., ELISA) to measure cAMP levels in cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Culture primary cardiac myocytes or a suitable cardiac cell line (e.g., H9c2) in appropriate culture medium.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations for a specific duration. A phosphodiesterase inhibitor like IBMX can be used as a positive control.
-
Optionally, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 0.1 M HCl with 0.5% Triton X-100) to release intracellular cAMP.
-
-
cAMP Quantification (ELISA):
-
Use a commercially available cAMP ELISA kit.
-
Acetylating the samples and standards can increase the sensitivity of the assay.
-
Add the cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a cAMP-specific antibody.
-
Add a fixed amount of a cAMP-horseradish peroxidase (HRP) conjugate. This will compete with the cAMP in the sample/standard for binding to the antibody.
-
Incubate the plate according to the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will be converted by the bound HRP into a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.
-
Determine the cAMP concentration in the cell lysates by interpolating their absorbance values on the standard curve.
-
Normalize the cAMP concentration to the total protein concentration in each sample.
-
Isolated Blood Vessel Vasodilation Assay
This ex vivo assay assesses the direct vasodilatory effect of a compound on blood vessels.
Principle: The contractility of isolated arterial rings is measured in an organ bath system. A pre-contracted vessel's relaxation in response to the test compound is quantified.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize an appropriate animal model (e.g., rat, rabbit) and dissect a suitable artery (e.g., thoracic aorta, mesenteric artery).
-
Place the artery in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
The endothelium can be mechanically removed by gently rubbing the intimal surface, if studying endothelium-independent effects is desired.
-
-
Organ Bath Setup:
-
Mount the arterial rings on two L-shaped stainless-steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Apply a resting tension to the rings (e.g., 1-2 g) and allow them to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine, U46619, or high potassium solution).
-
Once a stable plateau of contraction is reached, cumulatively add the test compound (e.g., this compound) in increasing concentrations to the organ bath.
-
Record the relaxation response after each addition until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal relaxation) by fitting the data to a sigmoidal dose-response curve.
-
Visualizing this compound's Mechanism and Experimental Workflow
Signaling Pathway of this compound
Caption: this compound's mechanism of action via PDE3 inhibition.
Experimental Workflow for Cross-Validation
References
Benchmarking Meribendan: A Comparative Guide to Novel Inotropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 3 (PDE3) inhibitor, Meribendan, against a selection of novel inotropic agents with distinct mechanisms of action. The information presented is intended to assist researchers and drug development professionals in evaluating the relative performance and characteristics of these compounds. The data is compiled from publicly available preclinical and clinical studies.
Mechanisms of Action: A Divergent Approach to Inotropy
Positive inotropic agents enhance cardiac contractility, a crucial therapeutic goal in conditions like acute decompensated heart failure. While traditional agents have often been associated with increased myocardial oxygen demand and arrhythmogenesis, novel agents are being developed with more targeted and potentially safer mechanisms. This section outlines the signaling pathways of this compound and three such novel agents: Istaroxime, Toborinone, and Omecamtiv mecarbil.
This compound: A Phosphodiesterase 3 (PDE3) Inhibitor
This compound exerts its inotropic effect by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiomyocytes.[1][2][3] Inhibition of PDE3 leads to an accumulation of intracellular cAMP.[1][2] This, in turn, activates protein kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The ultimate effect is an increased influx of calcium into the cell and enhanced reuptake into the sarcoplasmic reticulum, leading to a stronger myocardial contraction and improved relaxation.[3]
Istaroxime: A Dual-Mechanism Inotrope
Istaroxime is a novel agent with a unique dual mechanism of action. It inhibits the Na+/K+-ATPase pump on the cardiomyocyte membrane and simultaneously stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[4][5] Inhibition of the Na+/K+-ATPase leads to a slight increase in intracellular sodium, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger, thereby increasing intracellular calcium concentration and enhancing contractility. The stimulation of SERCA2a improves the reuptake of calcium into the sarcoplasmic reticulum during diastole, which not only contributes to lusitropy (myocardial relaxation) but also increases the calcium available for subsequent contractions.[4]
Toborinone: A PDE Inhibitor with Additional Properties
Toborinone is another intravenous inotropic agent that acts primarily through the inhibition of phosphodiesterase (PDE), leading to increased intracellular cAMP and calcium levels.[6] However, unlike some other PDE inhibitors, Toborinone has been reported to lack significant positive chronotropic effects (increase in heart rate). This is attributed to a prolongation of the action potential due to the blockade of delayed rectifier potassium currents. Additionally, it possesses marked venous and arterial vasodilating properties.[6]
Omecamtiv Mecarbil: A Cardiac Myosin Activator
Omecamtiv mecarbil represents a distinct class of inotropic agents known as cardiac myosin activators. It directly targets the sarcomere, the fundamental contractile unit of the cardiomyocyte.[2][7] Omecamtiv mecarbil accelerates the rate-limiting step of the myosin cross-bridge cycle, specifically the transition of myosin heads to the force-producing state.[7] This increases the number of myosin heads bound to actin at any given time during systole, resulting in a more forceful and prolonged contraction without altering intracellular calcium concentrations or myocardial oxygen consumption.[2][7]
Comparative Efficacy and Safety Data
Table 1: Hemodynamic and Cardiac Function Effects
| Parameter | This compound (PDE3 Inhibitor) | Istaroxime (Na+/K+-ATPase Inhibitor & SERCA2a Activator) | Omecamtiv Mecarbil (Cardiac Myosin Activator) |
| Cardiac Index (L/min/m²) | Increase (Data not specified in searches) | Statistically significant increase (MD: 0.18, 95% CI: 0.11, 0.25)[8][9][10] | - |
| Stroke Volume | Increase (Data not specified in searches) | Statistically significant increase in Stroke Volume Index (MD: 3.04, 95% CI: 2.41, 3.67)[8][9] | Statistically significant increase[2][11] |
| Systolic Blood Pressure (mmHg) | Variable | Statistically significant increase (MD: 5.32, 95% CI: 2.28, 8.37)[8][9] | No significant impact[12] |
| Heart Rate (bpm) | Potential for increase | Statistically significant decrease (MD: -3.05, 95% CI: -5.27, -0.82)[8][9] | Statistically significant decrease[2][11] |
| Left Ventricular Ejection Fraction (%) | Increase (Data not specified in searches) | Statistically significant increase (MD: 1.06)[8][9][10] | - |
| Systolic Ejection Time | - | - | Statistically significant increase[2][11] |
| Pulmonary Artery Systolic Pressure (mmHg) | - | Statistically significant decrease[8][9] | - |
| Pulmonary Capillary Wedge Pressure (mmHg) | - | Statistically significant reduction[13] | - |
MD: Mean Difference; CI: Confidence Interval. Data for this compound is qualitative based on its class effect as specific quantitative data from direct comparative trials was not found in the search.
Table 2: Safety and Tolerability Profile
| Adverse Event Profile | This compound (PDE3 Inhibitor) | Istaroxime (Na+/K+-ATPase Inhibitor & SERCA2a Activator) | Omecamtiv Mecarbil (Cardiac Myosin Activator) |
| Common Adverse Events | Arrhythmias, Hypotension (Class effect) | Nausea, vomiting, infusion site pain[4][13] | Small increase in troponin (not adjudicated as ischemia or infarction)[1] |
| Serious Adverse Events | Increased mortality with long-term use in some PDE3 inhibitors | No significant difference in serious adverse events compared to placebo[8] | No imbalance in deaths or cardiac adverse events compared to placebo[1] |
| Effect on Myocardial Oxygen Consumption | Potential for increase | No increase | No increase[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of inotropic agents.
Experimental Workflow for Inotrope Evaluation
3.1. Phosphodiesterase (PDE) Activity Assay
This protocol is designed to measure the activity of PDE enzymes and assess the inhibitory potential of compounds like this compound.
-
Principle: The assay measures the hydrolysis of cAMP or cGMP by a PDE enzyme. The resulting 5'-mononucleotide is then cleaved by a 5'-nucleotidase to produce a nucleoside and inorganic phosphate. The amount of phosphate generated is quantified colorimetrically.[14]
-
Materials:
-
Purified PDE3 enzyme
-
cAMP substrate
-
5'-nucleotidase
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compound (this compound) and vehicle control
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a microplate, add the assay buffer, cAMP substrate, and 5'-nucleotidase to each well.
-
Add the test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the purified PDE3 enzyme to all wells except for the negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of PDE3 inhibition for each concentration of this compound and determine the IC50 value.
-
3.2. Measurement of Intracellular Calcium Concentration in Cardiomyocytes
This protocol allows for the real-time measurement of intracellular calcium transients in response to inotropic agents.
-
Principle: Cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) that changes its fluorescence intensity upon binding to calcium. The change in fluorescence is monitored using microscopy to quantify intracellular calcium levels.[11][15]
-
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Tyrode's solution
-
Test compound (e.g., Istaroxime) and vehicle control
-
Inverted fluorescence microscope with a high-speed camera and appropriate filter sets
-
Field stimulator
-
-
Procedure:
-
Isolate cardiomyocytes from an appropriate animal model (e.g., rat or rabbit) using enzymatic digestion.
-
Load the isolated cardiomyocytes with the fluorescent calcium indicator by incubating them in a solution containing Fura-2 AM and Pluronic F-127.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Place the coverslip with the loaded cells on the stage of the inverted fluorescence microscope in a perfusion chamber with Tyrode's solution.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator to elicit regular calcium transients.
-
Record baseline calcium transients.
-
Perfuse the cells with a solution containing the test compound (e.g., Istaroxime) at various concentrations.
-
Record the changes in the amplitude and kinetics (rise and decay times) of the calcium transients in the presence of the compound.
-
Analyze the data to determine the effect of the inotropic agent on intracellular calcium handling.
-
3.3. In Vivo Hemodynamic Assessment in a Heart Failure Model
This protocol describes the evaluation of the inotropic and hemodynamic effects of a test compound in a large animal model of heart failure.
-
Principle: A heart failure model is created in an appropriate animal species (e.g., dog or pig). A pressure-volume (PV) loop catheter is inserted into the left ventricle to measure real-time changes in pressure and volume, allowing for the assessment of cardiac contractility, hemodynamics, and cardiac work in response to the administration of an inotrope.
-
Materials:
-
Large animal model (e.g., beagle dog)
-
Anesthetics and surgical equipment
-
Pressure-volume loop catheter system
-
Data acquisition and analysis software
-
Test compound (e.g., this compound) and vehicle control
-
Infusion pumps
-
-
Procedure:
-
Induce heart failure in the animal model (e.g., by rapid ventricular pacing).
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Insert the PV loop catheter into the left ventricle via the apex or a carotid artery.
-
Allow the animal to stabilize and record baseline hemodynamic and PV loop data, including heart rate, blood pressure, cardiac output, stroke volume, end-systolic pressure-volume relationship (ESPVR), and preload recruitable stroke work (PRSW).
-
Administer the test compound or vehicle control via intravenous infusion at escalating doses.
-
Continuously record hemodynamic and PV loop data throughout the infusion and for a specified period afterward.
-
Analyze the data to determine the dose-dependent effects of the compound on cardiac contractility, afterload, preload, and overall cardiac performance.
-
Conclusion
This compound, as a PDE3 inhibitor, offers a well-understood mechanism for increasing cardiac contractility. However, the landscape of inotropic therapy is evolving with the emergence of novel agents that target different cellular pathways. Istaroxime, with its dual action on the Na+/K+-ATPase and SERCA2a, presents a unique profile of both inotropic and lusitropic effects, potentially with a lower risk of increasing heart rate. Omecamtiv mecarbil introduces a completely new paradigm by directly enhancing the efficiency of the cardiac sarcomere without altering calcium homeostasis, which may offer a more favorable energetic profile. Toborinone's profile suggests a potential for inotropy without significant chronotropy.
The absence of direct comparative clinical trials makes it challenging to definitively rank these agents. The choice of an inotropic agent in a clinical or research setting will depend on the specific desired hemodynamic profile, the underlying pathophysiology of the heart failure state, and the safety and tolerability of the drug. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to elucidate the relative merits of these and other emerging inotropic therapies. Further research, particularly head-to-head clinical trials, is warranted to establish the comparative efficacy and safety of this compound and these novel inotropic agents.
References
- 1. Amgen and Cytokinetics Announce Positive Top-Line Results From COSMIC-HF, A Phase 2 Trial of Omecamtiv Mecarbil in Patients With Chronic Heart Failure | tctmd.com [tctmd.com]
- 2. Omecamtiv mecarbil, a cardiac myosin activator with potential efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokinetics, Incorporated - The Lancet Publishes Results From COSMIC-HF Trial Showing Omecamtiv Mecarbil Significantly Improved Cardiac Function in Patients With Chronic Heart Failure [ir.cytokinetics.com]
- 4. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Clinical overview of the novel inotropic agent toborinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Drugs for Treatment of Heart Failure with Reduced Ejection Fraction: Vericiguat and Omecamtiv Mecarbil - ABC Heart Failure & Cardiomyopathy [abcheartfailure.org]
- 8. mdpi.com [mdpi.com]
- 9. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytokinetics.com [cytokinetics.com]
- 12. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 13. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic Oral Study of Myosin Activation to Increase Contractility in Heart Failure (COSMIC-HF): a phase 2, pharmacokinetic, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Safety Operating Guide
Prudent Disposal of Meribendan in a Laboratory Setting
Key Safety and Disposal Information
The disposal of Meribendan, a pyrazolyl-benzimidazolyl derivative, should be guided by a thorough understanding of its potential hazards and applicable regulations. Benzimidazole compounds, as a class, can be environmental pollutants, and some have been shown to have toxic effects.[1][2] Therefore, direct disposal into the sanitary sewer or general trash is strongly discouraged without a comprehensive hazard assessment and knowledge of local regulations.
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound. However, general guidelines for laboratory chemical waste apply.
| Parameter | Guideline | Citation |
| Waste Segregation | Collect in a dedicated, properly labeled, and sealed container. | [3][4] |
| Incompatible Materials | Do not mix with incompatible waste streams. | [4] |
| Container Labeling | Clearly label the waste container with "Hazardous Waste," the chemical name (this compound), and any known hazard pictograms. | [3] |
| Disposal Method | Engage a licensed hazardous waste disposal company for incineration. | [3][5] |
Experimental Protocols for Waste Management
While no specific experimental protocols for this compound disposal were found, the following procedure outlines a safe and compliant approach for its handling and disposal in a laboratory environment.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container. Avoid mixing with other solvent waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any known hazard information.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible chemicals.
-
-
Disposal Request:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific safety and waste disposal policies, as well as local, state, and federal regulations. Always consult with your Environmental Health and Safety department for definitive guidance.
References
- 1. researchgate.net [researchgate.net]
- 2. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
